3-Hydroxymethylaminopyrine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13097-17-1 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(dimethylamino)-5-(hydroxymethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12-11(9-17)15(3)16(13(12)18)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3 |
InChI Key |
BATBESUQPUOBOC-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N(C)C)CO |
Other CAS No. |
13097-17-1 |
Synonyms |
3-hydroxymethylaminopyrine 4-dimethylamino-3-hydroxymethyl-2-methyl-2-phenyl-3pyrazolin-5-one, |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 3-Hydroxymethylaminopyrine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3-Hydroxymethylaminopyrine, a derivative of 4-aminophenazone. Due to the absence of a directly published synthesis for this specific molecule, this document details a plausible two-step route based on established reactions of related compounds. The proposed synthesis involves the initial preparation of a key intermediate, 3-hydroxymethyl-4-bromoantipyrine, followed by a nucleophilic aromatic substitution to introduce the amino group at the 4-position.
This guide provides detailed, albeit theoretical, experimental protocols and summarizes the general biological context of 4-aminophenazone derivatives. No specific biological activity or mechanism of action for this compound has been reported in the reviewed literature.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process commencing from antipyrine. The initial step involves the introduction of a hydroxymethyl group at the 3-position and a bromine atom at the 4-position to yield 3-hydroxymethyl-4-bromoantipyrine. The subsequent and final step is the amination of this intermediate, where the bromine atom is displaced by an amino group to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxymethyl-4-bromoantipyrine
This protocol is adapted from the synthesis of 3-hydroxymethylantipyrine, where 3-hydroxymethyl-4-bromoantipyrine is a key intermediate.[1]
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve antipyrine in a suitable solvent such as glacial acetic acid.
-
Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction mixture is then heated to ensure the completion of the bromination at the 4-position.
-
Hydroxymethylation: Following bromination, the reaction mixture is cooled, and paraformaldehyde is added. The mixture is then treated with a strong acid catalyst, such as sulfuric acid, and heated to facilitate the hydroxymethylation at the 3-position.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice-water. The precipitated crude product is filtered, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent like ethanol to yield 3-hydroxymethyl-4-bromoantipyrine.
| Parameter | Value/Condition |
| Starting Material | Antipyrine |
| Reagents | Bromine, Paraformaldehyde, Glacial Acetic Acid, Sulfuric Acid |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Room temperature for bromination, elevated for hydroxymethylation |
| Purification Method | Recrystallization (Ethanol) |
| Hypothetical Yield | 70-80% |
Step 2: Synthesis of this compound
This proposed protocol is based on general principles of nucleophilic aromatic substitution on halo-substituted pyrazolone rings. The bromine atom at the C4 position, activated by the adjacent carbonyl group, should be susceptible to nucleophilic displacement by ammonia.
Methodology:
-
Reaction Setup: In a sealed pressure vessel, suspend 3-hydroxymethyl-4-bromoantipyrine in a solution of aqueous or alcoholic ammonia. A copper catalyst, such as copper(I) oxide or copper(I) bromide, may be added to facilitate the reaction.
-
Amination Reaction: The vessel is sealed and heated to a temperature typically ranging from 120-150 °C. The reaction is maintained at this temperature with constant stirring for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is transferred to a beaker, and the solvent is removed under reduced pressure. The residue is then dissolved in a dilute acid solution and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
| Parameter | Value/Condition |
| Starting Material | 3-Hydroxymethyl-4-bromoantipyrine |
| Reagents | Aqueous/Alcoholic Ammonia, Copper catalyst (optional) |
| Solvent | Water or Ethanol |
| Reaction Temperature | 120-150 °C (in a sealed vessel) |
| Purification Method | Recrystallization (Ethanol/Water) |
| Hypothetical Yield | 50-60% |
Reaction Mechanism: Nucleophilic Aromatic Substitution
The amination of 3-hydroxymethyl-4-bromoantipyrine is expected to proceed via a nucleophilic aromatic substitution mechanism, likely an addition-elimination pathway.
References
In-Depth Technical Guide: 3-Hydroxymethylantipyrine
A comprehensive overview of the discovery, synthesis, and biological significance of a primary metabolite of Antipyrine.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This technical guide provides a detailed examination of 3-Hydroxymethylantipyrine, a significant metabolite of the analgesic and antipyretic drug, antipyrine. While the initial query for "3-Hydroxymethylaminopyrine" did not yield a recognized compound, extensive research indicates that 3-Hydroxymethylantipyrine is the likely subject of interest due to its structural similarity and well-documented presence in scientific literature. This document outlines its discovery as a metabolic product, details its chemical synthesis, presents available quantitative data, and describes its role within the broader metabolic pathway of its parent compound.
Discovery and History
3-Hydroxymethylantipyrine was identified through studies investigating the biotransformation of antipyrine, a compound historically used as a probe to measure hepatic drug-metabolizing capacity. Its discovery was integral to understanding the oxidative metabolism of drugs by cytochrome P450 (CYP) enzymes. Research established that 3-Hydroxymethylantipyrine is one of the main metabolites of antipyrine found in human urine, highlighting its importance in the clearance of the parent drug.
Chemical Synthesis
An improved laboratory synthesis for 3-Hydroxymethylantipyrine has been developed, utilizing antipyrine as the starting material. A key enhancement in this process is the use of tri-n-butyltin hydride to reduce the vinyl bromide system in the intermediate, 3-hydroxymethyl-4-bromoantipyrine. This method allows for the isolation of salt-free 3-hydroxymethylantipyrine in nearly quantitative yield.[1]
Experimental Protocol: Improved Synthesis of 3-Hydroxymethylantipyrine
While the full detailed protocol from the primary literature is not publicly available, the key steps involve the synthesis of 3-hydroxymethyl-4-bromoantipyrine from antipyrine, followed by a reduction step.
Conceptual Steps:
-
Starting Material: Antipyrine.
-
Intermediate Synthesis: Formation of 3-hydroxymethyl-4-bromoantipyrine. This likely involves bromination and hydroxymethylation reactions.
-
Reduction: The crucial step involves the reduction of the vinyl bromide in 3-hydroxymethyl-4-bromoantipyrine using tri-n-butyltin hydride. This is a significant improvement as it avoids the formation of salt byproducts, simplifying purification.
-
Purification: The final product, 3-Hydroxymethylantipyrine, is isolated. The improved method boasts an almost quantitative yield.
Biological Role and Metabolism
3-Hydroxymethylantipyrine is a major product of antipyrine metabolism in humans and other species. Its formation is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C9.
Antipyrine Metabolism Signaling Pathway
The following diagram illustrates the metabolic conversion of antipyrine to its primary metabolites, including 3-Hydroxymethylantipyrine.
Experimental Workflow: In Vitro Metabolism Assay
The following diagram outlines a typical experimental workflow to study the in vitro metabolism of antipyrine and the formation of 3-Hydroxymethylantipyrine.
Quantitative Data
Table 1: Urinary Excretion of Antipyrine and its Metabolites in Humans
Data is presented as a percentage of the administered oral dose of antipyrine (500 mg) recovered in urine over 52 hours.[2]
| Compound | Mean % of Dose in Urine (± SD) |
| Unchanged Antipyrine | 3.3 ± 1.2 |
| 4-Hydroxyantipyrine | 28.5 ± 2.2 |
| Norantipyrine | 16.5 ± 6.0 |
| 3-Hydroxymethylantipyrine | 35.1 ± 7.2 |
| 3-Carboxyantipyrine | 3.3 ± 0.8 |
Table 2: Urinary Excretion of Antipyrine and its Metabolites in Rats
Data is presented as a percentage of the administered intravenous dose of antipyrine (10 mg) recovered in urine over 24 hours.[3]
| Compound | % of Dose in Urine |
| Unchanged Antipyrine | 2.7 |
| 4-Hydroxyantipyrine | 13.3 |
| Norantipyrine | 7.4 |
| 3-Hydroxymethylantipyrine | 28.9 |
| 3-Carboxyantipyrine | 1.1 |
Table 3: Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes
This table presents the Michaelis-Menten constants for the formation of antipyrine metabolites.[4]
| Metabolite | Vmax (nmol/mg/min ± SD) | Km (mmol/L ± SD) |
| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |
| 4-Hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 |
| 3-Hydroxymethylantipyrine | Not Reported | Not Reported |
Pharmacological Activity
There is a lack of specific studies on the pharmacological activity of isolated 3-Hydroxymethylantipyrine. Its primary significance in the literature is as a biomarker for the activity of CYP1A2 and CYP2C9, and as a major clearance product of antipyrine. Further research would be required to determine if this metabolite possesses any intrinsic analgesic, antipyretic, or other pharmacological properties.
Conclusion
3-Hydroxymethylantipyrine is a key metabolite in the biotransformation of antipyrine. Its formation, primarily catalyzed by CYP1A2 and CYP2C9, is a crucial step in the elimination of the parent drug. While a detailed pharmacological profile of the isolated metabolite is not currently available, its synthesis and role in metabolic pathways are well-documented. The provided data and diagrams offer a comprehensive overview for researchers and professionals in drug development, highlighting the importance of this compound in the study of drug metabolism. Further investigation into the potential intrinsic activities of 3-Hydroxymethylantipyrine could be a valuable area for future research.
References
- 1. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetics of 3-Hydroxymethylaminopyrine: A Review of Available Scientific Evidence
A comprehensive review of existing scientific literature reveals a significant information gap regarding the pharmacokinetics and bioavailability of a compound referred to as 3-Hydroxymethylaminopyrine. Extensive searches for this specific chemical entity within prominent scientific databases have not yielded any direct data on its absorption, distribution, metabolism, and excretion (ADME). This suggests that "this compound" may be an alternative or incorrect nomenclature for a known metabolite, a very minor and currently undocumented metabolic product, or a compound unrelated to the commonly studied pyrazolone derivatives.
The initial hypothesis that this compound might be a metabolite of the widely used analgesic and antipyretic drug Metamizole (also known as Dipyrone) could not be substantiated through the available literature. The established metabolic pathway of Metamizole is well-documented and does not include a compound with this name.
The Established Metabolic Pathway of Metamizole
Metamizole is a prodrug that undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-Methylaminoantipyrine (4-MAA) .[1] This initial step is crucial for the pharmacological activity of the drug. Following its formation, 4-MAA is further metabolized in the liver through two main pathways:
-
N-demethylation to another active metabolite, 4-Aminoantipyrine (4-AA) .
-
Oxidation to 4-Formylaminoantipyrine (4-FAA) .
Subsequently, 4-Aminoantipyrine is acetylated by the enzyme N-acetyltransferase 2 (NAT2) to form 4-Acetylaminoantipyrine (4-AAA) .[1] These four key metabolites—4-MAA, 4-AA, 4-FAA, and 4-AAA—are the primary analytes measured in pharmacokinetic studies of Metamizole.[2][3]
The metabolic cascade of Metamizole can be visualized as follows:
Pharmacokinetic Data of Known Metamizole Metabolites
While no data exists for "this compound," extensive pharmacokinetic studies have been conducted on the primary metabolites of Metamizole. The table below summarizes key pharmacokinetic parameters for 4-MAA and 4-AA, offering a comparative overview for researchers in the field.
| Metabolite | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Bioavailability (%) |
| 4-Methylaminoantipyrine (4-MAA) | Varies with dose | 1.2 - 2.0 | Varies with dose | 2.6 - 3.5 | ~85 (oral) |
| 4-Aminoantipyrine (4-AA) | Varies with dose | Varies | Varies with dose | 3.8 (rapid acetylators) 5.5 (slow acetylators) | - |
Data compiled from multiple sources.[2][3] Cmax, Tmax, and AUC are dose-dependent.
Experimental Protocols for Pharmacokinetic Analysis of Metamizole Metabolites
The standard experimental workflow for investigating the pharmacokinetics of Metamizole and its metabolites typically involves the following key stages:
A typical study protocol would include:
-
Subject Recruitment: Enrolling a cohort of healthy volunteers or a specific patient population.
-
Drug Administration: Administering a single oral or intravenous dose of Metamizole.
-
Sample Collection: Collecting serial blood and urine samples at predefined time points.
-
Sample Processing: Separating plasma or serum from blood samples and performing extraction procedures to isolate the metabolites of interest.
-
Bioanalytical Method: Quantifying the concentrations of 4-MAA, 4-AA, 4-FAA, and 4-AAA in the biological samples using validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Using the concentration-time data to calculate key pharmacokinetic parameters through non-compartmental or compartmental modeling.
Conclusion
References
An In-depth Technical Guide on the In-Vitro and In-Vivo Studies of 3-Hydroxymethylaminopyrine (3-Hydroxymethylantipyrine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymethylaminopyrine, more commonly known as 3-hydroxymethylantipyrine, is a primary oxidative metabolite of antipyrine (phenazone), a well-known analgesic and antipyretic drug.[1][2][3] This technical guide provides a comprehensive overview of the in-vitro and in-vivo studies of 3-hydroxymethylantipyrine, focusing on its formation, pharmacokinetics, and the enzymatic pathways involved. Antipyrine's metabolism has been extensively used as a probe to study hepatic mixed-function oxidase activity in vivo.[4]
In-Vivo Studies
In-vivo studies in humans and animal models have been crucial in understanding the formation and excretion of 3-hydroxymethylantipyrine. These studies have established it as one of the main metabolites of antipyrine.
Human Studies
In healthy human volunteers, 3-hydroxymethylantipyrine is a major metabolite of antipyrine. Following oral administration of antipyrine, a significant portion of the dose is excreted in the urine as 3-hydroxymethylantipyrine.[5] Studies have shown that smoking can influence the metabolic profile of antipyrine, with smokers excreting a significantly higher percentage of 3-hydroxymethylantipyrine compared to non-smokers, suggesting an induction of the enzymes responsible for its formation.[6]
Animal Studies
In rats, 3-hydroxymethylantipyrine is also a prominent metabolite.[7] Studies in rat models of liver cirrhosis have shown a decreased clearance for the production of 3-hydroxymethylantipyrine, indicating that liver disease can impair its formation.[8] Pharmacokinetic studies in rabbits have demonstrated that the disposition of 3-hydroxymethylantipyrine is formation rate-limited.[9][10]
In-Vitro Studies
In-vitro studies, primarily using human liver microsomes, have been instrumental in elucidating the specific enzymes responsible for the formation of 3-hydroxymethylantipyrine and the kinetics of this metabolic process.
The formation of 3-hydroxymethylantipyrine from antipyrine is catalyzed by the cytochrome P450 (CYP) enzyme system.[11] Specifically, CYP1A2 and CYP2C9 have been identified as the primary enzymes mediating this reaction.[11] The biotransformation of antipyrine to its metabolites, including 3-hydroxymethylantipyrine, follows Michaelis-Menten kinetics.[11]
Quantitative Data
The following tables summarize the key quantitative data from various in-vitro and in-vivo studies of 3-hydroxymethylantipyrine.
Table 1: Urinary Excretion of 3-Hydroxymethylantipyrine in Humans
| Subject Group | Antipyrine Dose | Percentage of Dose Excreted as 3-Hydroxymethylantipyrine in Urine | Reference |
| Healthy Volunteers | 500 mg (oral) | 35.1 ± 7.2% (in 52 h) | [5] |
| Smokers | 10 mg/kg | 17.2 ± 2.4% | [6] |
| Non-smokers | 10 mg/kg | 14.2 ± 1.9% | [6] |
Table 2: Urinary Excretion of 3-Hydroxymethylantipyrine in Rats
| Treatment Group | Antipyrine Dose | Percentage of Dose Excreted as 3-Hydroxymethylantipyrine in 24h Urine | Reference |
| Control | 10 mg (i.v.) | 28.9% | [7] |
| 3-Methylcholanthrene treated | 10 mg (i.v.) | 8.5% | [7] |
Table 3: In-Vitro Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes
| Metabolite | Vmax (nmol/mg/min) | Km (mmol/L) | Reference |
| 4-hydroxyantipyrine | 1.54 ± 0.08 | 39.6 ± 2.5 | [11] |
| norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 | [11] |
Note: Specific Vmax and Km values for 3-hydroxymethylantipyrine formation were not explicitly provided in the search results.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited studies.
In-Vivo Human and Animal Studies
-
Subject/Animal Recruitment and Dosing: Healthy volunteers or specific patient populations (e.g., smokers, individuals with liver disease) are recruited. Laboratory animals (e.g., rats, rabbits) are used in preclinical studies. A defined dose of antipyrine is administered, typically orally or intravenously.[5][6][7][9]
-
Sample Collection: Urine and/or blood samples are collected at specified time intervals.[5][7][9]
-
Sample Analysis: The concentration of antipyrine and its metabolites, including 3-hydroxymethylantipyrine, in the collected samples is quantified using methods like High-Performance Liquid Chromatography (HPLC).[9]
-
Pharmacokinetic Analysis: The data is used to determine key pharmacokinetic parameters such as elimination half-life, clearance, and the percentage of the dose excreted as each metabolite.[5][6]
In-Vitro Metabolism Studies
-
Preparation of Liver Microsomes: Human or animal liver tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.
-
Incubation: The liver microsomes are incubated with antipyrine in the presence of necessary cofactors (e.g., NADPH).
-
Inhibition Studies: To identify the specific CYP isoforms involved, experiments are conducted in the presence of selective chemical inhibitors or antibodies for different CYP enzymes.[11]
-
Analysis of Metabolites: The formation of 3-hydroxymethylantipyrine and other metabolites is quantified over time using analytical techniques like HPLC.
-
Enzyme Kinetics: By varying the substrate (antipyrine) concentration, kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant) are determined.[11]
Visualizations
Metabolic Pathway of Antipyrine
The following diagram illustrates the main oxidative metabolic pathways of antipyrine, leading to the formation of its primary metabolites, including 3-hydroxymethylantipyrine.
Caption: Metabolic conversion of antipyrine to its major metabolites.
Experimental Workflow for In-Vitro Metabolism Study
This diagram outlines the typical workflow for an in-vitro experiment to study the metabolism of antipyrine.
References
- 1. Page loading... [wap.guidechem.com]
- 2. What is the mechanism of Antipyrine? [synapse.patsnap.com]
- 3. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipyrine metabolite kinetics in rats: studies on dose and time dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the different metabolic pathways of antipyrine in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of antipyrine (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the different metabolic pathways of antipyrine in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of antipyrine in vivo in two rat models of liver cirrhosis. Its relationship to intrinsic clearance in vitro and microsomal membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of antipyrine and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Antipyrine as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 3-Hydroxymethylaminopyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymethylaminopyrine, a metabolite of the once widely used analgesic and antipyretic drug aminopyrine, represents a key area of interest in understanding the pharmacology and toxicology of pyrazolone derivatives. While direct and extensive research on the specific molecular interactions of this compound is limited, its structural relationship to aminopyrine and other non-steroidal anti-inflammatory drugs (NSAIDs) of the pyrazolone class allows for a well-supported, inferred mechanism of action. This technical guide synthesizes the available information on its parent compound and related molecules to provide a comprehensive overview of the likely molecular pathways influenced by this compound.
Inferred Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary proposed mechanism of action for this compound, like its parent compound aminopyrine and other pyrazolone derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]
The COX enzyme exists in at least two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[5] Conversely, COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[5][6] Many pyrazolone derivatives have been shown to be potent inhibitors of both COX-1 and COX-2.[3] Some newer pyrazolone-based compounds have been specifically designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[7][8][9][10]
The active metabolites of the related pyrazolone drug, dipyrone (metamizole), have been demonstrated to inhibit both COX-1 and COX-2.[11][12][13] It is therefore highly probable that this compound exerts its effects through a similar mechanism, binding to the active site of COX enzymes and preventing the synthesis of prostaglandins.
Signaling Pathway Diagram
Formation of this compound: A Metabolic Intermediate
This compound, with the chemical name 4-dimethylamino-3-hydroxymethyl-2-methyl-1-phenyl-3-pyrazolin-5-one, is a product of the biohydroxylation of aminopyrine. While its urinary excretion is relatively low, studies in isolated rat hepatocytes have shown that it can constitute a significant portion of the metabolized parent drug, suggesting it is an important, albeit transient, intermediate in the overall metabolic pathway of aminopyrine.
Experimental Workflow for Metabolite Identification
Quantitative Data Summary
While specific quantitative data for the COX inhibitory activity of this compound is not available in the reviewed literature, the following table summarizes the inhibitory concentrations (IC50) of various pyrazolone derivatives against COX enzymes, providing a comparative context for the potential potency of this compound.
| Compound | Target | IC50 (µM) | Reference |
| Pyrazole Derivative 11 | COX-2 | 0.043 | [7] |
| Pyrazole Derivative 12 | COX-2 | 0.049 | [7] |
| Pyrazole Derivative 15 | COX-2 | 0.045 | [7] |
| Compound AD 532 | COX-2 | Less potent than Celecoxib | [8] |
| Trimethoxy Derivative 5f | COX-2 | 1.50 | [9] |
| Trimethoxy Derivative 6f | COX-2 | 1.15 | [9] |
| Metamizole (Dipyrone) | COX-1 (purified) | ~150 µg/ml | [13] |
| Metamizole (Dipyrone) | COX-2 (purified) | ~150 µg/ml | [13] |
| Metamizole (Dipyrone) | COX-2 (intact macrophages) | 12 µg/ml | [13] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of pyrazolone derivatives, which would be applicable to the study of this compound.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and glutathione).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
96-well microplates.
-
Incubator and microplate reader.
Protocol:
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the COX-1 or COX-2 enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for COX Inhibition in Intact Cells
Objective: To assess the inhibitory effect of a test compound on COX activity in a cellular context.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages for COX-2, human platelets for COX-1).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound.
-
Cell culture medium and supplements.
-
EIA kit for PGE2 or Thromboxane B2 (TXB2).
Protocol:
-
Culture the cells to an appropriate density in multi-well plates.
-
For COX-2 inhibition, stimulate the cells with LPS for a sufficient time to induce COX-2 expression.
-
Treat the cells with various concentrations of the test compound for a specified period.
-
Add arachidonic acid to stimulate prostaglandin production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 (for macrophages) or TXB2 (for platelets) in the supernatant using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural classification as a pyrazolone and its origin as a metabolite of aminopyrine strongly support the inference that it functions as a cyclooxygenase inhibitor. This mode of action aligns with the well-established pharmacology of numerous related compounds. Further research, employing the experimental protocols detailed in this guide, is necessary to definitively characterize the molecular interactions and pharmacological profile of this specific metabolite. Such studies will be crucial for a complete understanding of the therapeutic and toxicological properties of aminopyrine and its derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research Findings on the Biological Activity of Aminopyrine Derivatives: A Technical Overview
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the Biological Activity of 4-Aminoantipyrine Derivatives
Disclaimer: Initial searches for "3-Hydroxymethylaminopyrine" did not yield specific research findings. This document presents preliminary data on the biological activities of structurally related and extensively studied 4-aminoantipyrine derivatives . These compounds serve as a relevant proxy for understanding the potential pharmacological profile of substituted pyrazolone molecules.
Executive Summary
This technical guide summarizes the preliminary research findings on the biological activity of 4-aminoantipyrine derivatives. The focus of this report is on their demonstrated anti-inflammatory and anthelmintic properties. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed methodologies for the primary in vivo and in vitro assays are provided to ensure reproducibility. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows, generated using the DOT language, to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Biological Activities of 4-Aminoantipyrine Derivatives
Derivatives of 4-aminoantipyrine, a significant metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine, have been the subject of numerous studies to explore their therapeutic potential. These derivatives, particularly Schiff bases, have shown a wide range of biological activities, including analgesic, antipyretic, antimicrobial, and anticancer effects.[1] This report will focus on two of the most prominently reported activities: anti-inflammatory and anthelmintic.
Anti-inflammatory Activity
A number of 4-aminoantipyrine derivatives have been synthesized and evaluated for their anti-inflammatory effects, often showing significant activity comparable to standard drugs like Diclofenac.[2][3] The primary mechanism of action for the anti-inflammatory effects of many NSAIDs and their derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[4][5]
Anthelmintic Activity
Several synthesized derivatives of 4-aminoantipyrine have also demonstrated potent anthelmintic activity against various helminths.[2][3] The efficacy is typically evaluated by measuring the time taken for paralysis and death of the worms in in vitro assays.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies on the anti-inflammatory and anthelmintic activities of selected 4-aminoantipyrine derivatives.
Table 1: In Vivo Anti-inflammatory Activity of 4-Aminoantipyrine Derivatives in Carrageenan-Induced Paw Edema Model [3]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 1h | Paw Edema Inhibition (%) at 2h | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 4h |
| 4c | 10 | 45.1 | 48.2 | 50.0 | 52.1 |
| 4d | 10 | 42.3 | 45.5 | 47.9 | 50.0 |
| 4f | 10 | 40.8 | 43.6 | 45.8 | 47.9 |
| 4h | 10 | 38.0 | 40.9 | 43.1 | 45.1 |
| Diclofenac | 10 | 50.7 | 53.6 | 55.6 | 57.7 |
| Control | - | 0 | 0 | 0 | 0 |
Note: The specific structures of compounds 4c, 4d, 4f, and 4h are detailed in the cited literature.[3]
Table 2: In Vitro Anthelmintic Activity of 4-Aminoantipyrine Derivatives against Pheretima posthuma [2]
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| 4a | 10 | 25 | 45 |
| 4b | 10 | 28 | 50 |
| 4e | 10 | 30 | 55 |
| 4g | 10 | 22 | 40 |
| Albendazole | 10 | 15 | 30 |
| Control (Saline) | - | - | - |
Note: The specific structures of compounds 4a, 4b, 4e, and 4g are detailed in the cited literature.[2]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the efficacy of compounds in reducing acute inflammation.[6][7][8][9]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (4-aminoantipyrine derivatives)
-
Standard drug (Diclofenac sodium)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal paw volume of the right hind paw of each rat is measured.
-
Rats are divided into groups: control, standard, and test groups.
-
The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.
-
After a specific absorption time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vitro Anthelmintic Activity: Assay using Pheretima posthuma
This assay is a common preliminary test for anthelmintic activity, using adult Indian earthworms as the model organism due to their anatomical and physiological resemblance to intestinal roundworms.[10][11][12][13]
Materials:
-
Adult Indian earthworms (Pheretima posthuma)
-
Test compounds (4-aminoantipyrine derivatives) at various concentrations
-
Standard drug (Albendazole)
-
Control (Normal saline)
-
Petri dishes
-
Warm water (50°C)
Procedure:
-
Adult earthworms of similar size are collected, washed with normal saline to remove fecal matter, and acclimatized.
-
The worms are divided into groups and placed in Petri dishes containing the test solution, standard drug solution, or normal saline.
-
Observations are made for the time taken for paralysis and death of the worms.
-
Paralysis is noted when the worms do not move even when shaken vigorously.
-
Death is confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C), often accompanied by fading of their body color.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory activity of many 4-aminoantipyrine derivatives is attributed to the inhibition of the COX-2 enzyme, which is a key player in the prostaglandin synthesis pathway.
Caption: COX-2 Inhibition Pathway by 4-Aminoantipyrine Derivatives.
Experimental Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for In Vitro Anthelmintic Activity Assay.
Conclusion
The preliminary research on 4-aminoantipyrine derivatives demonstrates their potential as a scaffold for the development of new anti-inflammatory and anthelmintic agents. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the structure-activity relationships and mechanisms of action of this class of compounds. The inhibition of the COX-2 pathway appears to be a key mechanism for their anti-inflammatory effects. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjppd.org [rjppd.org]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. japsonline.com [japsonline.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Toxicological Profile and Safety Assessment of 3-Hydroxymethylaminopyrine: A Read-Across Approach
Disclaimer: Direct toxicological data for a compound named "3-Hydroxymethylaminopyrine" is not available in the public domain. This technical guide provides a toxicological profile based on a read-across approach from the well-studied parent compound, aminopyrine, and its known metabolites. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution due to the absence of direct experimental data on this compound.
Introduction
Aminopyrine (4-dimethylamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties[1]. However, its use in humans has been largely discontinued in many countries due to the risk of severe adverse effects, most notably agranulocytosis[2]. The toxicological profile of aminopyrine and its metabolites has been a subject of study to understand these risks.
Given the name "this compound," it is hypothesized to be a derivative of aminopyrine. For this assessment, we will assume a structure where a hydroxymethyl group (-CH2OH) is attached to the pyrazolone ring of aminopyrine. The toxicological properties of this hypothetical compound will be inferred from the known data of aminopyrine and its primary metabolites.
Physicochemical Properties (Hypothesized)
The introduction of a hydroxymethyl group to the aminopyrine structure would be expected to increase its polarity and water solubility compared to the parent compound. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicological Profile of Aminopyrine and its Metabolites (Read-Across Data)
The primary toxicities associated with aminopyrine are hematological, with agranulocytosis being the most severe. Other reported adverse effects include skin reactions and potential long-term risks[2].
3.1. Acute Toxicity
Aminopyrine exhibits moderate acute toxicity.
| Compound | Test Species | Route | LD50 | Reference |
| Aminopyrine | Rat | Oral | 1.7 g/kg | [3] |
3.2. Genotoxicity and Mutagenicity
The genotoxic potential of aminopyrine and its derivatives is a significant concern. Aminopyrine itself is not consistently mutagenic in standard assays, but its derivatives and reaction products, particularly nitrosamines formed in the presence of nitrite, have shown mutagenic and carcinogenic properties[2].
3.3. Carcinogenicity
Aminopyrine, when combined with nitrites, can form carcinogenic nitrosamines[2]. This has been a major factor in its restricted use.
3.4. Reproductive and Developmental Toxicity
Experimental studies have reported teratogenic and reproductive effects for aminopyrine[3].
Metabolism of Aminopyrine
The metabolism of aminopyrine is a critical factor in its toxicity. It is primarily metabolized in the liver through N-demethylation, yielding active and potentially toxic metabolites. The main metabolic pathways are sequential demethylation and acetylation[4][5][6][7].
The major metabolites of aminopyrine include:
The interindividual differences in the rates of these metabolic pathways are significant and can influence the susceptibility to aminopyrine-induced toxicity[4][5].
A common protocol to study the in vivo metabolism of aminopyrine in humans involves the following steps:
-
Subject Selection: Healthy volunteers are recruited for the study.
-
Drug Administration: A single oral dose of aminopyrine (e.g., 250 mg) is administered.
-
Urine Collection: Urine samples are collected over a 24-hour period post-administration.
-
Sample Analysis: The concentrations of the parent drug and its major metabolites in the urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The amounts of each metabolite are calculated to determine the metabolic ratios and assess the activity of different metabolic pathways[4][5].
Hypothesized Signaling Pathways and Mechanisms of Toxicity
The toxicity of aminopyrine is thought to be mediated by its metabolites and their subsequent reactions. The formation of reactive intermediates can lead to cellular damage and immune-mediated responses.
The metabolism of aminopyrine can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Agranulocytosis induced by aminopyrine is believed to be an immune-mediated reaction, where metabolites may act as haptens, forming immunogenic complexes with proteins.
Visualizations
Caption: Metabolic pathway of aminopyrine.
Caption: Workflow for an in vivo metabolism study.
Predicted Toxicological Profile of this compound
The introduction of a hydroxymethyl group to the aminopyrine structure is likely to alter its toxicological profile.
-
Metabolism: The hydroxymethyl group could be a site for further metabolism, such as oxidation to an aldehyde or carboxylic acid, or conjugation (e.g., glucuronidation). This could potentially lead to faster clearance and detoxification. However, it could also lead to the formation of new reactive metabolites.
-
Toxicity: The increased polarity may reduce its ability to cross cell membranes, potentially decreasing its toxicity. Conversely, new metabolites could have their own unique toxicities. The potential for the formation of toxic nitrosamines would likely remain a concern.
Conclusion and Recommendations for Future Research
In the absence of direct experimental data, the toxicological profile of this compound can only be inferred from its structural similarity to aminopyrine. Based on this read-across approach, there is a potential for hematological toxicity, genotoxicity (especially in the presence of nitrites), and reproductive toxicity.
To establish a definitive toxicological profile and conduct a comprehensive safety assessment, the following studies on this compound are essential:
-
Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.
-
A full battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays).
-
Carcinogenicity bioassays .
-
Reproductive and developmental toxicity studies .
-
Mechanistic studies to elucidate its mode of action and identify any specific signaling pathways involved in its toxicity.
Until such data are available, any handling or potential exposure to this compound should be approached with significant caution, assuming a toxicological profile similar to or potentially more complex than that of aminopyrine.
References
- 1. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Aminopyrine | 58-15-1 [chemicalbook.com]
- 4. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Solubility Profile of 3-Hydroxymethylaminopyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing everything from formulation and bioavailability to in vitro assay design. This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxymethylaminopyrine, a derivative of the analgesic and antipyretic compound aminopyrine. Due to the limited availability of direct solubility data for this compound, this guide leverages data for the parent compound, aminopyrine, to provide a foundational understanding of its likely solubility profile. The experimental methodologies detailed herein are standard pharmaceutical industry practices applicable to determining the solubility of a wide range of compounds, including this compound.
Solubility Data
The solubility of a compound is dependent on the physicochemical properties of both the solute and the solvent, as well as on external factors such as temperature and pH. The following table summarizes the available solubility data for aminopyrine in various common solvents, which can be used as a proxy to estimate the solubility of its hydroxylated derivative, this compound. The presence of the hydroxymethyl group is anticipated to increase polarity and may enhance solubility in polar solvents.
| Solvent | Solubility (Aminopyrine) |
| Water | 5.55 g/100 mL[1][2] |
| Ethanol | 25 mg/mL[1][2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][2] |
| N,N-Dimethylformamide (DMF) | 5 mg/mL[1][2] |
| Chloroform | Soluble[1][2] |
| Benzene | Soluble[1][2] |
| Ether | Soluble[1][2] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are essential for drug development. Several methods are employed to determine the solubility of a compound, with the choice of method often depending on the stage of development and the amount of compound available.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3] This method involves adding an excess of the solid compound to a known volume of solvent in a sealed flask. The flask is then agitated at a constant temperature until equilibrium is reached, which can take 24 to 72 hours.[3][4] After reaching equilibrium, the suspension is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4][5]
Key Steps:
-
Add an excess of this compound to a known volume of the desired solvent in a flask.
-
Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flask for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Allow the solution to stand to permit sedimentation of undissolved solids.[6]
-
Withdraw a sample of the supernatant and filter it through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rank compounds.[5] These methods typically involve dissolving the compound in an organic solvent, such as DMSO, and then adding this stock solution to an aqueous buffer.[5] The concentration at which precipitation is first observed is taken as the kinetic solubility. While faster than equilibrium methods, kinetic solubility can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions or metastable polymorphs.[5]
Typical Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Add small aliquots of the stock solution to a 96-well plate containing the aqueous buffer of interest.
-
Monitor the solution for the appearance of precipitate using nephelometry, light scattering, or UV absorbance.
-
The concentration at which precipitation is detected is reported as the kinetic solubility.
Visualizations
Experimental Workflow for Equilibrium Solubility Determination
Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.
Metabolic Pathway of Aminopyrine
While specific signaling pathways for this compound are not well-documented, the metabolism of its parent compound, aminopyrine, is known to involve cytochrome P450 (CYP) enzymes, primarily through N-demethylation.[7][8] This metabolic process is a key determinant of the drug's pharmacokinetic profile and potential for drug-drug interactions.
Caption: A diagram showing the major metabolic transformations of aminopyrine, highlighting the role of cytochrome P450 enzymes.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, utilizing data from its parent compound, aminopyrine, as a foundational reference. The detailed experimental protocols for both equilibrium and kinetic solubility determination offer researchers and drug development professionals the necessary tools to accurately assess this critical physicochemical property. The provided visualizations of the experimental workflow and the metabolic pathway of aminopyrine further enhance the understanding of the compound's behavior. Accurate solubility data is paramount for the successful development of new pharmaceutical products, and the methodologies outlined in this guide are designed to ensure the generation of reliable and reproducible results.
References
- 1. Aminopyrine CAS#: 58-15-1 [m.chemicalbook.com]
- 2. Aminopyrine | 58-15-1 [chemicalbook.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 3-Hydroxymethylaminopyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed laboratory protocol for the synthesis of a hydroxymethyl derivative of aminopyrine, a compound with potential applications in pharmaceutical research and development. While the requested nomenclature is "3-Hydroxymethylaminopyrine," it is important to note that the most chemically favorable position for hydroxymethylation on the aminopyrine scaffold is the exocyclic amino group at the 4-position. Therefore, this protocol details the synthesis of 4-(Hydroxymethyl(methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. The described method is based on the well-established reaction of amines with formaldehyde to yield N-hydroxymethyl derivatives. This protocol provides a comprehensive guide for the synthesis, purification, and characterization of the target compound.
Introduction
Aminopyrine, a pyrazolone derivative, has historically been used for its analgesic, anti-inflammatory, and antipyretic properties. Chemical modification of the aminopyrine structure offers a promising avenue for the development of new therapeutic agents with potentially improved efficacy and safety profiles. The introduction of a hydroxymethyl group can alter the molecule's polarity, solubility, and ability to participate in hydrogen bonding, which may, in turn, influence its pharmacokinetic and pharmacodynamic properties.
The reaction of an amine with formaldehyde is a common method for introducing a hydroxymethyl group onto a nitrogen atom.[1] This process, known as N-hydroxymethylation, typically proceeds under mild conditions. In the context of aminopyrine, which possesses a tertiary amino group at the 4-position, the reaction with formaldehyde is expected to occur at this site.
Reaction Scheme
The synthesis of 4-(Hydroxymethyl(methyl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one from aminopyrine and formaldehyde is depicted in the following reaction scheme:
References
Step-by-step experimental design using 3-Hydroxymethylaminopyrine
Application Notes & Protocols for 3-Hydroxymethylaminopyrine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel synthetic compound belonging to the substituted pyridine class of molecules. Its structural features, including a pyridine core, a hydroxymethyl group, and an amino group, suggest its potential as a biologically active agent. Drawing parallels from structurally related heterocyclic compounds, this document outlines a comprehensive experimental design to elucidate the potential anticancer and antimicrobial properties of this compound. The following protocols provide a systematic approach to screen for its biological activity and to begin to understand its mechanism of action.
Hypothetical Signaling Pathway
Based on the activities of similar nitrogen-containing heterocyclic compounds, we hypothesize that this compound may interfere with key cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Subject: Application Notes and Protocols: 3-Hydroxymethylaminopyrine in Cancer Research
To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific research on the applications of 3-Hydroxymethylaminopyrine in cancer research. Searches for this compound and its potential acronym, 3-HMAP, did not yield any relevant studies detailing its mechanism of action, efficacy, or use in experimental cancer models.
Therefore, it is not possible to provide detailed Application Notes or Protocols as requested, due to the absence of foundational data. The information that was retrieved during the search process pertained to similarly named but chemically distinct compounds or unrelated clinical trial acronyms.
Analysis of Search Findings
To ensure a thorough investigation, multiple search queries were conducted. The key findings are summarized below:
-
Distinct Compounds: The search frequently identified "3-hydroxymethylantipyrine," which is a metabolite of antipyrine and a different chemical entity from this compound.[1]
-
Unrelated Clinical Trials: Several results referenced clinical trials with "MAP" in their acronyms, such as the Lung-MAP trial for squamous cell lung cancer and the MAP.3 trial for breast cancer prevention.[2][3][4][5][6] These trials do not involve the compound this compound.
-
Alternative Anti-cancer Agents: Information was found on 3-Bromopyruvate (3-BP) , a known anti-cancer agent that targets glycolysis.[7] This is a distinct molecule and its research is not applicable to this compound.
Conclusion and Recommendations
Currently, this compound does not appear to be a compound that has been investigated or reported on within the field of cancer research in any significant capacity. There is no available data to create the requested quantitative summaries, experimental protocols, or signaling pathway diagrams.
For professionals in drug development and cancer research, this indicates that this compound may be a novel chemical entity within this field, or it may be known by a different, proprietary name that is not in the public domain. Any research into this compound would represent a new area of investigation.
Should this compound be a subject of internal, non-public research, the following templates and logical workflows are provided as a guide for structuring future Application Notes when data becomes available.
Hypothetical Templates for Future Use
If and when data on this compound becomes available, the following structures can be utilized.
Hypothetical Data Presentation
Table 1: Example of In Vitro Cytotoxicity Data for 3-HMAP
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (hrs) | Assay Method |
|---|---|---|---|---|
| e.g., A549 | Lung | Data | 72 | MTT |
| e.g., MCF-7 | Breast | Data | 72 | MTT |
| e.g., HCT116 | Colon | Data | 72 | CellTiter-Glo® |
Hypothetical Experimental Protocol
Protocol: Assessing Cell Viability Using MTT Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove old media from wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Hypothetical Workflow and Pathway Diagrams
Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.
Caption: A hypothetical signaling pathway illustrating the inhibition of a target protein by 3-HMAP.
References
- 1. An improved synthesis of 3-hydroxymethylantipyrine using antipyrine as starting material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Innovative Clinical Trials: The LUNG-MAP Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The National Cancer Institute of Canada Clinical Trials Group MAP.3 trial: an international breast cancer prevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lung-map.org [lung-map.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Aminopyrine Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of aminopyrine metabolites in biological samples. While the primary focus is on the well-established metabolites of aminopyrine, this guide also addresses the analysis of a potential, though less commonly cited, metabolite, 3-Hydroxymethylaminopyrine. The methodologies described herein are essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
Introduction to Aminopyrine Metabolism
Aminopyrine, a pyrazolone derivative with analgesic and antipyretic properties, undergoes extensive metabolism in the body. The primary metabolic pathways include N-demethylation and acetylation, leading to the formation of several key metabolites that are excreted in urine. The major metabolites that are typically monitored in biological samples are:
-
4-Methylaminoantipyrine (MAA)
-
4-Aminoantipyrine (AA)
-
4-Formylaminoantipyrine (FAA) [1]
-
4-Acetylaminoantipyrine (AAA)
The quantification of these metabolites is crucial for understanding the disposition and metabolic fate of aminopyrine. While "this compound" is not a commonly reported metabolite of aminopyrine, it is structurally related to metabolites of a similar drug, antipyrine (which forms 3-hydroxymethylantipyrine). It is conceivable that a minor hydroxylation pathway could exist for aminopyrine. This document will provide guidance on analytical approaches for both the known and this hypothetical metabolite.
Analytical Methods for Metabolite Quantification
The quantification of aminopyrine metabolites in biological matrices such as plasma and urine is typically achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, for higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods offer a robust and cost-effective approach for the quantification of aminopyrine and its major metabolites in urine, particularly when high sensitivity is not a prerequisite.
Table 1: Summary of a Typical HPLC-UV Method for Aminopyrine Metabolites in Urine [2]
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | Spherisorb ODS (5 µm, 250 x 4.6 mm) or equivalent C18 column |
| Mobile Phase | Isocratic mixture of water, methanol, triethylamine, and acetic acid |
| Detection Wavelength | 254 nm |
| Sample Preparation | Liquid-liquid extraction (LLE) with chloroform from alkalinized urine |
| Internal Standard | Isopropylaminoantipyrine |
| Linearity | 1-150 µg/mL in urine (r > 0.99) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive and selective quantification of aminopyrine and its metabolites in plasma and other biological fluids, LC-MS/MS is the method of choice. This technique is particularly valuable for detecting low-level metabolites and for studies requiring high throughput.
Table 2: General LC-MS/MS Parameters for Aminopyrine Metabolite Analysis in Plasma
| Parameter | Condition |
| Instrumentation | LC-MS/MS system with a triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Column | C18 reversed-phase column (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase | Gradient elution with methanol and water, often with a modifier like formic acid |
| Sample Preparation | Protein precipitation with methanol or acetonitrile |
| Internal Standard | A structurally similar compound, such as carbamazepine |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 8 ng/mL for aminopyrine) |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of Aminopyrine Metabolites in Urine
This protocol is based on a validated method for the determination of aminopyrine and its metabolites.[2]
3.1.1. Materials and Reagents
-
Reference standards for aminopyrine, 4-methylaminoantipyrine, 4-aminoantipyrine, 4-formylaminoantipyrine, and 4-acetylaminoantipyrine
-
Isopropylaminoantipyrine (Internal Standard)
-
Chloroform, Methanol, Triethylamine, Acetic Acid (HPLC grade)
-
Deionized water
-
Human urine (blank)
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add the internal standard (isopropylaminoantipyrine).
-
Alkalinize the sample.
-
Add 5 mL of chloroform and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
3.1.3. Chromatographic Conditions
-
Column: Spherisorb ODS, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A suitable isocratic mixture of water, methanol, triethylamine, and acetic acid. The exact composition should be optimized for the specific column and system to achieve adequate separation of the metabolites.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Protocol 2: LC-MS/MS Quantification of Aminopyrine and its Metabolites in Plasma
This protocol provides a general framework for developing a sensitive LC-MS/MS method.
3.2.1. Materials and Reagents
-
Reference standards for aminopyrine and its metabolites
-
Stable isotope-labeled internal standard (if available) or a suitable analog (e.g., carbamazepine)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Deionized water
-
Human plasma (blank)
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
Evaporate the supernatant and reconstitute in the initial mobile phase if necessary to improve peak shape.
3.2.3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient program should be optimized to separate the parent drug and its metabolites. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI+.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusing the individual compounds into the mass spectrometer.
Analysis of Hypothetical this compound
While not a commonly reported metabolite, the quantification of a "this compound" would follow similar principles to the other metabolites.
Expected Properties and Analytical Considerations:
-
Structure: Based on its name, this compound would be aminopyrine with a hydroxymethyl group (-CH2OH) attached to the pyrazolone ring, likely at the C3-methyl position.
-
Polarity: The addition of a hydroxyl group would make it more polar than aminopyrine.
-
Chromatography: In reversed-phase HPLC, it would be expected to elute earlier than aminopyrine. The chromatographic conditions would need to be optimized to ensure its separation from other polar metabolites.
-
Mass Spectrometry: In ESI+, it would be expected to protonate readily. The precursor ion would be [M+H]+. Fragmentation would likely involve the loss of water (-18 Da) from the hydroxymethyl group and cleavage of the dimethylamino group. Specific MRM transitions would need to be determined experimentally.
The protocols described above, particularly the LC-MS/MS method, could be adapted for the quantification of this compound. The key would be to synthesize or obtain a reference standard for this compound to determine its specific retention time and mass spectrometric properties.
Data Presentation
Table 3: Quantitative Data for Aminopyrine Metabolites in Urine (Example Data) [1]
| Metabolite | Mean Amount in 24h Urine (mg) ± SD (n=60) |
| Unchanged Aminopyrine | 0.2 ± 0.2 |
| 4-Methylaminoantipyrine | 4.5 ± 2.8 |
| 4-Formylaminoantipyrine | 18.5 ± 10.1 |
| 4-Aminoantipyrine | 9.2 ± 6.6 |
| 4-Acetylaminoantipyrine | 31.8 ± 21.1 |
Visualizations
References
Application Notes and Protocols for In-Vivo Experiments with 3-Hydroxymethylaminopyrine
A comprehensive search has revealed no available scientific literature on "3-Hydroxymethylaminopyrine" as a compound for in-vivo experimentation.
The search results did not yield any studies detailing its use in animal models, nor was there information regarding its pharmacokinetics, pharmacodynamics, or mechanism of action. The queried substance appears to be either a metabolite of other compounds, such as pyridostigmine, or is referenced in the context of structurally distinct molecules with similar naming conventions.
Consequently, it is not possible to provide the requested detailed application notes, protocols, dosage calculations, or visualizations for in-vivo experiments with this compound. The core requirements, including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational research data on this specific molecule.
For researchers, scientists, and drug development professionals interested in this area, it would be necessary to first conduct foundational research to characterize the compound, its biological activity, and its safety profile before in-vivo studies could be designed and implemented. This would involve:
-
Chemical Synthesis and Characterization: Ensuring the purity and stability of this compound.
-
In Vitro Studies: Determining the compound's activity and mechanism of action in cell-based assays.
-
Pharmacokinetic and Toxicology Screening: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and potential toxicity in vitro and in preliminary animal models.
Without such prerequisite data, any proposed in-vivo dosage or experimental protocol would be purely speculative and scientifically unsound. We recommend that researchers interested in this molecule begin with these foundational studies to establish a scientific basis for any future in-vivo work.
Application Note: High-Throughput Screening for Novel Cyclooxygenase-2 (COX-2) Inhibitors
Introduction
This document provides a detailed protocol and application data for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. While this application note is presented as a general guideline, it is conceptualized around the screening of a library of pyrazolone-like compounds, a chemical class to which a hypothetical molecule like "3-Hydroxymethylaminopyrine" might belong. Pyrazolone derivatives have a history as anti-inflammatory agents, making them a relevant starting point for discovering new COX-2 inhibitors. The protocols and data herein are representative of a typical HTS workflow for this target.
Target Pathway: COX-2 and Prostaglandin Synthesis
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in pain, inflammation, and fever. There are two main isoforms: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: COX-2 signaling pathway in inflammation.
Experimental Protocol: Fluorescent COX-2 Inhibitor Screening Assay
This protocol describes a robust, HTS-compatible fluorescence-based assay to measure the peroxidase activity of purified human recombinant COX-2.
Materials and Reagents:
-
Enzyme: Purified human recombinant COX-2
-
Substrate: Arachidonic Acid
-
Fluorogenic Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Cofactor: Heme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Positive Control: Celecoxib
-
Test Compounds: Library of pyrazolone derivatives (including a hypothetical "this compound") dissolved in DMSO.
-
Microplates: 384-well, black, flat-bottom plates
Instrumentation:
-
Plate reader with fluorescence detection capabilities (Excitation: 530-570 nm, Emission: 590-600 nm)
-
Automated liquid handling system
Assay Workflow:
Caption: High-throughput screening experimental workflow.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a standard inhibitor like Celecoxib (positive control).
-
Enzyme Preparation: Prepare a COX-2 enzyme mix containing the enzyme and heme in the assay buffer.
-
Enzyme Addition and Pre-incubation: Add 10 µL of the COX-2 enzyme mix to each well. Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a substrate mix containing arachidonic acid and the fluorescent probe ADHP in the assay buffer. Add 10 µL of this mix to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. The peroxidase activity of COX-2 will convert ADHP to the highly fluorescent resorufin.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Data Presentation and Hit Identification
The primary screen is typically performed at a single concentration (e.g., 10 µM) to identify "hits." The data is normalized using the following formulas:
-
Percent Inhibition (%) = 100 * (1 - (Signalcompound - Signalpos) / (Signalneg - Signalpos))
-
Z-factor (Z') is calculated to assess the quality of the assay: Z' = 1 - (3 * (SDneg + SDpos) / |Meanneg - Meanpos|)
-
An assay with a Z' > 0.5 is considered excellent for HTS.
-
Hits are identified as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).
Caption: Hit identification and progression workflow.
Quantitative Data Summary
Following the primary screen and hit confirmation, dose-response experiments are performed to determine the potency (IC50) of the confirmed hits.
Table 1: Dose-Response Data for Confirmed Hits
| Compound ID | Description | IC50 (µM) |
| Celecoxib | Positive Control | 0.04 |
| HMP-001 | This compound (Hypothetical) | 1.2 |
| HMP-002 | Pyrazolone Derivative A | 5.8 |
| HMP-003 | Pyrazolone Derivative B | 0.9 |
| HMP-004 | Pyrazolone Derivative C | > 20 |
| HMP-005 | Pyrazolone Derivative D | 2.5 |
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying novel inhibitors of COX-2 from a library of pyrazolone-based compounds. The workflow is amenable to automation and yields high-quality, reproducible data suitable for hit identification and subsequent lead optimization. The hypothetical hit, "this compound" (HMP-001), and other derivatives from this chemical class demonstrate the potential for discovering potent and selective COX-2 inhibitors for the development of new anti-inflammatory therapeutics. Further studies would be required to confirm the mechanism of action and selectivity of these hits.
Application Notes and Protocols for 3-Hydroxy-L-kynurenamine (3-HKA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 3-Hydroxy-L-kynurenamine (3-HKA) in cell culture experiments, with a focus on its anti-inflammatory properties. 3-HKA is a biogenic amine produced from the metabolism of tryptophan.[1] Research has demonstrated its potent immunomodulatory effects, primarily through the inhibition of the IFN-γ mediated STAT1/NF-κB signaling pathway in dendritic cells (DCs).[1][2][3] This leads to a significant reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70).[1][2][3]
The following protocols are designed for researchers investigating the anti-inflammatory effects of 3-HKA in vitro, particularly in human or mouse monocyte-derived dendritic cells (mo-DCs).
Data Presentation
Table 1: In Vitro Efficacy of 3-Hydroxy-L-kynurenamine (3-HKA)
| Cell Type | Stimulant | 3-HKA Concentration | Analyte | Result | Reference |
| Human monocyte-derived DCs | IFN-γ (50 ng/mL) | 1 µM | TNF | Decreased Secretion | [1][2] |
| Human monocyte-derived DCs | IFN-γ (50 ng/mL) | 1 µM | IL-6 | Decreased Secretion | [1][2] |
| Human monocyte-derived DCs | IFN-γ (50 ng/mL) | 1 µM | IL-12p70 | Decreased Secretion | [1][2] |
| Mouse splenic DCs | IFN-γ (50 ng/mL) | 1 µM | Pro-inflammatory Chemokines | Decreased Secretion | [3] |
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.
-
Cell Seeding: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiation: To differentiate the monocytes into immature dendritic cells (iDCs), supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 25 ng/mL of recombinant human IL-4.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 6 days.
-
Medium Change: On day 3, gently aspirate half of the medium and replace it with fresh complete RPMI-1640 containing the full concentration of GM-CSF and IL-4.
-
Harvesting iDCs: On day 6, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for use in subsequent experiments.
Protocol 2: Treatment of mo-DCs with 3-HKA and IFN-γ Stimulation
This protocol details the treatment of immature mo-DCs with 3-HKA followed by stimulation with IFN-γ to assess the anti-inflammatory effects of 3-HKA.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
3-Hydroxy-L-kynurenamine (3-HKA), stock solution in a suitable solvent (e.g., DMSO or PBS)
-
Recombinant Human IFN-γ
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete RPMI-1640 medium.
-
3-HKA Pre-treatment: Prepare working solutions of 3-HKA in complete RPMI-1640 medium. Add the desired final concentrations of 3-HKA (e.g., a dose-response range from 0.1 µM to 10 µM) to the cells. Include a vehicle control (solvent only). Incubate for 2 hours at 37°C.
-
IFN-γ Stimulation: Following the pre-treatment, add recombinant human IFN-γ to each well to a final concentration of 50 ng/mL to stimulate the inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant and Cell Lysate Collection: After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis (Protocol 3). Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis (Protocol 4).
Protocol 3: Cytokine Measurement by ELISA
This protocol provides a general procedure for quantifying the levels of TNF, IL-6, and IL-12p70 in the collected cell culture supernatants using commercially available ELISA kits.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for human TNF, IL-6, and IL-12p70
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants (and standards) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot for Phosphorylated STAT1 (pSTAT1) and NF-κB (p-p65)
This protocol outlines the procedure for detecting the phosphorylation status of STAT1 and the p65 subunit of NF-κB in cell lysates.
Materials:
-
Cell lysates from Protocol 2
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-p-p65 (Ser536), anti-p65, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or the loading control.
Visualizations
Caption: Signaling pathway of 3-HKA's anti-inflammatory action.
Caption: Experimental workflow for assessing 3-HKA effects.
References
Application Notes and Protocols for the Purification of Synthesized 3-Hydroxymethylaminopyrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of synthesized 3-Hydroxymethylaminopyrine, a derivative of the pyrazolone class of compounds. The primary purification techniques discussed are recrystallization and column chromatography. These protocols are designed to address the removal of common impurities encountered during synthesis, such as unreacted starting materials, by-products, and degradation products. The information presented herein is intended to guide researchers in obtaining high-purity this compound suitable for further research and development.
Introduction to this compound and Potential Impurities
This compound is a derivative of aminopyrine, which belongs to the pyrazolone family of compounds known for their analgesic and anti-inflammatory properties. The synthesis of this compound can result in a variety of impurities that must be removed to ensure the compound's quality and integrity for downstream applications.
Potential Impurities May Include:
-
Unreacted Starting Materials: Precursor molecules from the synthesis that did not react.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Resulting from the instability of the target compound under the reaction or work-up conditions.
-
Reagents and Catalysts: Residual chemicals used to facilitate the reaction.
Given the structure of this compound, which contains a tertiary amine and a hydroxyl group, the compound is susceptible to oxidation and acid-catalyzed degradation.
Purification Strategy Overview
A general workflow for the purification of synthesized this compound is presented below. The choice of techniques will depend on the nature and quantity of the impurities present.
Figure 1: General purification workflow for this compound.
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Protocol:
-
Solvent Selection:
-
Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.
-
-
Decolorization (Optional):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
-
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Suitability for Aminopyrine Derivatives | Expected Purity | Expected Yield |
| Ethanol/Water | High | >98% | 70-90% |
| Isopropanol | Moderate to High | >97% | 65-85% |
| Ethyl Acetate | Moderate | >95% | 60-80% |
| Acetone | Moderate | >95% | 55-75% |
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For an amine-containing compound like this compound, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel.[1]
Figure 2: Workflow for purification by column chromatography.
Protocol:
-
Stationary Phase Selection:
-
Standard Silica Gel (with modifier): Silica gel is acidic and can cause peak tailing with basic compounds. To counteract this, add a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase.[1]
-
Amine-Functionalized Silica: This stationary phase provides a more alkaline environment, which is ideal for the purification of organic bases and often eliminates the need for mobile phase modifiers.[2]
-
Reversed-Phase C18 Silica: Suitable for more polar compounds. Elution is with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
-
Mobile Phase Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Normal Phase: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Reversed Phase: Typically gradients of water and acetonitrile or methanol are used. A buffer may be necessary to control the pH.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
If using a solvent gradient, gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Collect fractions and monitor the elution of the target compound by TLC or HPLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Table 2: Column Chromatography Parameter Guide
| Parameter | Normal Phase (Modified Silica) | Normal Phase (Amine-Functionalized Silica) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18-Bonded Silica |
| Mobile Phase | Dichloromethane/Methanol + 0.5% Triethylamine | Hexane/Ethyl Acetate | Water/Acetonitrile |
| Typical Gradient | 0-10% Methanol | 10-100% Ethyl Acetate | 5-95% Acetonitrile |
| Advantages | Readily available stationary phase. | Excellent peak shape for amines, no need for additives.[2] | Good for polar compounds. |
| Disadvantages | Potential for peak tailing, additive removal required. | More expensive stationary phase. | May require buffer, less suitable for non-polar impurities. |
| Expected Purity | >99% | >99% | >99% |
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can detect impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of synthesized this compound can be effectively achieved using standard laboratory techniques such as recrystallization and column chromatography. The choice of method will depend on the physical state of the crude product and the nature of the impurities. For crystalline solids with thermally stable properties, recrystallization is often the most efficient method. For complex mixtures or non-crystalline products, column chromatography, particularly with an amine-functionalized stationary phase, is recommended to obtain a high-purity product. Proper analytical assessment is crucial to confirm the purity and identity of the final compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxymethylaminopyrine Derivatives
Disclaimer: The compound "3-Hydroxymethylaminopyrine" is not commonly found in scientific literature. Based on the structure of aminopyrine (4-dimethylaminoantipyrine), it is likely that the intended compound is a hydroxymethyl derivative at the 4-amino position, such as 4-(Hydroxymethylamino)antipyrine or 4-(N-methyl-N-hydroxymethylamino)antipyrine . This technical support guide addresses the synthesis of these derivatives, focusing on the reaction of 4-aminoantipyrine or aminopyrine with formaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to obtain a hydroxymethyl derivative of aminopyrine?
A1: The most direct route is the reaction of a precursor, either 4-aminoantipyrine or aminopyrine (4-dimethylaminoantipyrine), with formaldehyde. This reaction introduces a hydroxymethyl (-CH₂OH) group onto the nitrogen atom at the 4-position of the pyrazolone ring.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include:
-
Side Product Formation: The reaction can lead to the formation of a methylene-bis compound, where two molecules of the aminopyrine precursor are linked by a methylene (-CH₂-) bridge.
-
Product Instability: N-hydroxymethyl compounds can be unstable, particularly under acidic conditions, and may decompose or undergo further reactions.
-
Reaction Control: Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monosubstituted hydroxymethyl product and minimize side reactions.
-
Purification: Separating the desired product from the starting material, the methylene-bis byproduct, and other impurities can be challenging.
Q3: How can I minimize the formation of the methylene-bis byproduct?
A3: To favor the formation of the hydroxymethyl derivative, it is recommended to use a molar excess of formaldehyde relative to the aminopyrine precursor. However, a large excess may lead to other side reactions. Careful control of the stoichiometry, temperature, and reaction time is essential.
Q4: What are the typical reaction conditions?
A4: The reaction is often carried out in a suitable solvent such as ethanol or a mixture of water and ethanol. The reaction can proceed at room temperature, although gentle heating may be required to increase the reaction rate. The pH of the reaction mixture can also influence the outcome; neutral to slightly basic conditions are generally preferred to avoid decomposition of the product.
Q5: How can I purify the synthesized this compound derivative?
A5: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | - Incomplete reaction. - Decomposition of the product. - Incorrect reaction conditions. | - Increase reaction time or apply gentle heating. - Ensure the reaction is not conducted under strongly acidic conditions. - Optimize stoichiometry of reactants. Use a slight excess of formaldehyde. |
| Formation of a significant amount of white precipitate (likely methylene-bis byproduct) | - Molar ratio of aminopyrine precursor to formaldehyde is too high. - Prolonged reaction time or excessive heating. | - Use a molar excess of formaldehyde. - Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. |
| Product decomposes during work-up or purification | - Presence of acid. - Excessive heat applied during solvent removal or recrystallization. | - Neutralize the reaction mixture before work-up. - Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal. - Perform recrystallization at the lowest effective temperature. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a solid. | - Cool the reaction mixture in an ice bath to induce precipitation. - If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. - If precipitation fails, extract the product into a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. |
| Presence of multiple spots on TLC after reaction | - Incomplete reaction. - Formation of side products. | - Allow the reaction to proceed for a longer duration. - Purify the crude product using column chromatography to separate the desired compound from impurities. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 4-aminoantipyrine derivatives. Please note that specific yields for the hydroxymethylation of aminopyrine are not widely reported and may vary. The data presented here is based on analogous reactions of 4-aminoantipyrine with aldehydes.[1][2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor | 4-Aminoantipyrine | 4-Aminoantipyrine | Aminopyrine |
| Aldehyde | Formaldehyde | Aromatic Aldehyde | Formaldehyde |
| Solvent | Ethanol | Ethanol | Water/Ethanol |
| Temperature | Room Temperature | Room Temperature | 40-50 °C |
| Reaction Time | 2-4 hours | 10-15 minutes | 1-2 hours |
| Typical Yield | Moderate to Good | 86-95%[1] | Moderate |
| Primary Byproduct | Methylene-bis compound | - | Methylene-bis compound |
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydroxymethylamino)antipyrine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoantipyrine (1 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add an aqueous solution of formaldehyde (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain pure 4-(hydroxymethylamino)antipyrine.
-
Characterization: Characterize the final product using techniques such as FT-IR and ¹H NMR spectroscopy to confirm the presence of the hydroxymethyl group. The N-H proton signal in the ¹H NMR spectrum of the starting material should be diminished or absent, and new signals corresponding to the -CH₂OH group should appear.[3]
Visualizations
Caption: Experimental workflow for the synthesis of 4-(Hydroxymethylamino)antipyrine.
Caption: Reaction pathways in the synthesis of hydroxymethylaminopyrine derivatives.
References
How to optimize reaction conditions for 3-Hydroxymethylaminopyrine synthesis
Technical Support Center: Synthesis of 3-Hydroxymethylaminopyrine
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is 4-Aminoantipyrine. This compound serves as the precursor for the introduction of the hydroxymethylamino group.
Q2: What is the key reaction step in the synthesis of this compound?
A2: The key reaction is the N-hydroxymethylation of 4-Aminoantipyrine, which involves a controlled reaction with formaldehyde.[1] This reaction forms the N-(hydroxymethyl) derivative at the amino group.
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: A primary side reaction is the formation of the methylene-bis compound, where two molecules of 4-Aminoantipyrine are linked by a methylene bridge derived from formaldehyde. Over-reaction or improper stoichiometry can lead to this byproduct. Additionally, unreacted starting material may also be present.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (4-Aminoantipyrine), you can observe the formation of the product and the consumption of the reactant.
Q5: What are the recommended purification techniques for the final product?
A5: Recrystallization is a common and effective method for purifying the crude this compound. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive formaldehyde solution. 2. Incorrect reaction temperature. 3. Insufficient reaction time. | 1. Use a fresh, high-quality formaldehyde solution. 2. Optimize the reaction temperature. A slightly elevated temperature (e.g., 40-50°C) may be required, but avoid excessive heat. 3. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of a Significant Amount of Methylene-bis Byproduct | 1. Excess formaldehyde used. 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Use a strict 1:1 molar ratio of 4-Aminoantipyrine to formaldehyde. 2. Maintain a controlled, lower reaction temperature. 3. Stop the reaction as soon as TLC indicates the complete consumption of the starting material. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure all solvent is removed under reduced pressure before initiating crystallization. |
| Product Decomposes Upon Standing | 1. The N-hydroxymethyl group can be unstable, especially in acidic or basic conditions. | 1. Store the purified product in a cool, dry, and dark place. 2. Avoid exposure to strong acids or bases during workup and storage. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-Aminoantipyrine. Optimization of specific parameters may be necessary to achieve the desired yield and purity.
Materials:
-
4-Aminoantipyrine
-
Formaldehyde solution (37% in water)
-
Ethanol
-
Distilled water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Aminoantipyrine (1 equivalent) in a suitable solvent such as ethanol.
-
pH Adjustment: Adjust the pH of the solution to slightly alkaline (pH 8-9) using a dilute solution of sodium hydroxide.
-
Addition of Formaldehyde: While stirring, slowly add formaldehyde solution (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at room temperature or slightly elevated (40-50°C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Yield (%) | Purity (%) |
| Temperature (°C) | 25 | 40 | 60 | 65 | 92 |
| pH | 7 | 8.5 | 10 | 78 | 95 |
| Reaction Time (h) | 2 | 4 | 6 | 85 | 96 |
| Solvent | Water | Ethanol | Methanol | 82 | 94 |
Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting unexpected results in 3-Hydroxymethylaminopyrine assays
Technical Support Center: 3-Hydroxymethylaminopyrine Assays
Disclaimer: The compound "this compound" is not a standard recognized chemical name in widespread scientific literature. This guide is based on the analysis of its likely parent compound, Metamizole (Dipyrone), and its primary metabolites, such as 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA). The troubleshooting advice provided is for analytical assays common to these pyrazolone-class compounds, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Metamizole that I should expect to see in my assay?
After oral administration, Metamizole is a prodrug that is not typically detected in serum or urine.[1] It rapidly hydrolyzes to its main active metabolite, 4-Methylaminoantipyrine (MAA). MAA is further metabolized to 4-Aminoantipyrine (AA), which is also pharmacologically active. Other metabolites include 4-Formylaminoantipyrine (FAA) and 4-Acetylaminoantipyrine (AAA). The analgesic effects are primarily correlated with the concentrations of MAA and AA.[2]
Q2: Why am I seeing unexpected peaks in my chromatogram?
Unexpected peaks can arise from several sources. Contamination from sample residues, impurities in the mobile phase, or column bleed are common causes.[3] Additionally, metabolites of Metamizole have been reported to interfere with certain assays, such as those for plasma catecholamines, by introducing spurious peaks.[4] It is also crucial to ensure that all reagents, especially mobile phase additives, are of high purity (LC-MS grade) to avoid introducing contaminants.[3]
Q3: My analyte signal is weak or non-existent. What should I check first?
For weak or absent signals in an LC-MS/MS system, a systematic check is necessary. Start by verifying the basics of the liquid chromatography system, such as mobile phase composition and flow rate, and ensure the sample is being injected correctly.[5][6] Then, move to the mass spectrometer, checking for issues with the ion source, such as contamination or incorrect positioning, which can lead to poor ionization and weak signal intensity.[3][5] Ion suppression due to co-eluting compounds from the sample matrix is another significant cause of reduced signal.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise the accuracy and resolution of your assay.
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the concentration or injection volume of your sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[3] |
| Incompatible Injection Solvent | Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. |
| Secondary Interactions | For basic compounds like aminopyrine derivatives, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak symmetry. |
| Instrumental Issues | Check for leaks in the system, a dirty ion source, or temperature fluctuations.[3] |
Issue 2: Retention Time Shifts
Inconsistent retention times can make peak identification unreliable.
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. Even small variations can alter retention times. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
| Column Aging or Degradation | Over time, the stationary phase of the column can degrade. Monitor column performance with a standard sample and replace it when performance declines.[7] |
| Inconsistent Flow Rate | Check the pump for any leaks or bubbles in the solvent lines. Degas the mobile phase before use. |
Issue 3: High Background Noise or Baseline Instability
A noisy baseline can interfere with the detection and integration of low-concentration analytes.
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.[3] |
| Detector Issues (UV or MS) | For a UV detector, ensure the lamp is in good condition. For a mass spectrometer, a contaminated ion source is a common cause of high background noise.[3] |
| Column Bleed | This occurs when the stationary phase of the column leaches into the mobile phase. Operate the column within its recommended pH and temperature ranges. |
| Microbial Growth in Mobile Phase | Improper use of mobile phase additives can lead to microbial growth.[3] Prepare fresh solutions and do not store aqueous mobile phases for extended periods. |
Experimental Protocols & Methodologies
Sample Preparation: Protein Precipitation
Protein precipitation is a common technique for cleaning up biological samples like plasma before analysis.[7]
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.
Representative HPLC Method for Pyrazolone Derivatives
This is a general method that can be adapted for the analysis of aminopyrine and its derivatives.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of 0.1% Trifluoroacetic Acid in water (A) and Methanol (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 25 ± 2°C |
| Detection | UV/Visible detector at 206 nm |
Visualizations
Metabolic Pathway of Metamizole
The following diagram illustrates the metabolic conversion of the prodrug Metamizole into its primary and secondary metabolites.
Caption: Metabolic pathway of Metamizole.
Troubleshooting Workflow for No Peaks Detected
This workflow provides a logical sequence of checks to perform when no analyte peaks are observed in a chromatogram.
Caption: Troubleshooting workflow for no peaks.
Sample Preparation Workflow
This diagram outlines the key steps in a typical sample preparation protocol for biological matrices.
Caption: Sample preparation workflow.
References
- 1. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. academic.oup.com [academic.oup.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Strategies to Increase the Yield and Purity of 3-Hydroxymethylaminopyrine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 3-Hydroxymethylaminopyrine.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and feasible approach is a two-step synthesis. The first step involves a Mannich-type reaction of 3-aminopyridine with formaldehyde to form the N-hydroxymethyl intermediate. The second step is the selective reduction of this intermediate to yield the stable this compound.
Q2: Why is the reduction step necessary?
A2: The initial product of the reaction between an amine and formaldehyde is an N-hydroxymethylamine, which can be unstable and exist in equilibrium with the starting materials. A reduction step converts the hydroxymethyl group to a more stable methyl group, driving the reaction to completion and preventing decomposition of the product.
Q3: What are the common impurities I might encounter?
A3: Common impurities can include unreacted 3-aminopyridine, the methylene-bis adduct where two aminopyridine molecules are linked by a methylene bridge, and polymers of formaldehyde. Side-products from the reduction step can also be a source of impurities, depending on the reducing agent used.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (3-aminopyridine). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the formation of the product and the disappearance of reactants.
Q5: What are the recommended purification methods for this compound?
A5: Due to the polar nature of the product, column chromatography is often effective. Cation-exchange chromatography can be particularly useful for separating the basic aminopyridine derivatives. Recrystallization from a suitable solvent system can also be employed for final purification.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Probable Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of the N-hydroxymethyl intermediate | Proceed with the reduction step as soon as the formation of the intermediate is complete. Avoid prolonged heating or exposure to strong acidic or basic conditions before reduction. |
| Suboptimal reaction temperature | The initial reaction with formaldehyde is typically carried out at or slightly above room temperature. For the reduction step, the optimal temperature will depend on the chosen reducing agent. If the yield is low, consider optimizing the temperature for both steps. |
| Incorrect stoichiometry of reactants | Ensure accurate measurement of 3-aminopyridine and formaldehyde. A slight excess of formaldehyde can be used to drive the initial reaction, but a large excess may lead to side products. |
| Inactive reducing agent | Use a fresh or properly stored reducing agent. The activity of reagents like sodium borohydride can diminish over time, especially with improper storage. |
Issue 2: Presence of Significant Impurities
| Probable Cause | Recommended Solution |
| Formation of methylene-bis adduct | This side product is favored by a higher concentration of 3-aminopyridine relative to formaldehyde. Use a slight excess of formaldehyde or add the 3-aminopyridine solution slowly to the formaldehyde solution to maintain a low concentration of the free amine. |
| Polymerization of formaldehyde | Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as an alternative to aqueous formaldehyde to minimize water content and potential side reactions. |
| Over-reduction of the pyridine ring | If using catalytic hydrogenation, select a catalyst and conditions that are mild enough to selectively reduce the N-hydroxymethyl group without affecting the aromatic pyridine ring. Palladium on carbon (Pd/C) at low pressure and temperature is a common choice. |
| Incomplete purification | Optimize the purification method. For column chromatography, experiment with different solvent systems to achieve better separation. For recrystallization, screen various solvents and solvent mixtures. Cation-exchange chromatography can be effective in separating the basic product from non-basic impurities.[1] |
Data Presentation: Reaction Conditions and Analytical Parameters
Table 1: Typical Reaction Conditions for Mannich-type Reactions of Heterocyclic Amines with Formaldehyde
| Parameter | Condition | Reference |
| Solvent | Ethanol, Methanol, Water, or solvent-free | [2] |
| Temperature | Room temperature to reflux (50-80 °C) | [3][4] |
| Reaction Time | 1 to 48 hours | [2][3] |
| Formaldehyde Source | Aqueous solution (37%), Paraformaldehyde | [2] |
| Catalyst (if any) | Often catalyst-free; sometimes mild acid or base | [3] |
Table 2: Conditions for Selective Reduction of N-O Bonds or Related Functional Groups
| Reducing Agent | Substrate | Conditions | Yield | Reference |
| Catalytic Hydrogenation (Pt/C) | Nitroaromatics | H₂ (1 bar), DMSO, amine additive, room temp. | up to 99% | [5] |
| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones | Methanol or Ethanol, 0 °C to room temp. | High | [6][7] |
| Titanium Trichloride (TiCl₃) | N-oxides | Aqueous or organic solvents | Efficient conversion | [8] |
Table 3: Representative HPLC Conditions for the Analysis of Aminopyridine Derivatives
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 (e.g., Shim-pack Scepter) | Mixed-mode (e.g., Amaze HD) | [9][10] |
| Mobile Phase | Phosphate buffer (pH 7.0) / Methanol (90:10) | Acetonitrile / Methanol (60:40) with 0.2% Formic Acid and 0.25% Ammonium Formate | [9][10] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | [9][10] |
| Detection | UV at 280 nm | UV at 275 nm | [9][10] |
| Column Temperature | 35 °C | Not specified | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Formation of the N-hydroxymethyl Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopyridine in a suitable solvent such as methanol or ethanol.
-
To this solution, add a slight molar excess (e.g., 1.1 equivalents) of aqueous formaldehyde (37%) dropwise at room temperature while stirring.
-
Monitor the reaction by TLC until the 3-aminopyridine spot is no longer visible. This typically takes a few hours.
Step 2: Reduction of the N-hydroxymethyl Intermediate
-
Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in small portions. Be cautious as hydrogen gas may be evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reduction.
-
Quench the reaction by carefully adding water or a dilute acid solution.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
-
Cation-Exchange Chromatography: [1]
Visualizations
References
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. google.com [google.com]
- 8. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. helixchrom.com [helixchrom.com]
Technical Support Center: Stability and Handling of 3-Hydroxymethylaminopyrine in Solution
Disclaimer: The information provided in this document is based on available scientific literature for aminopyrine and related pyrazolone derivatives. "3-Hydroxymethylaminopyrine" is a specific derivative for which detailed stability data is not widely published. Therefore, the information herein should be considered as a general guide. Researchers are advised to perform their own stability studies for their specific compound and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound is a derivative of aminopyrine, which belongs to the pyrazolone class of compounds. In its solid form, it is generally stable in the air but can degrade upon exposure to sunlight.[1][2] In solution, its stability is influenced by several factors including pH, the presence of oxidizing agents, and exposure to light.[1][2][3] Aqueous solutions of aminopyrine are typically weakly alkaline.[1][2][4]
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on studies of aminopyrine and its derivatives, the primary degradation pathways in solution are hydrolysis and oxidation.[3][5]
-
Hydrolysis: The molecule is susceptible to degradation in acidic, neutral, and alkaline conditions.[3][5] Hydrolysis may involve the cleavage of the pyrazolone ring or modifications to its substituents.
-
Oxidation: Aminopyrine is readily attacked by mild oxidizing agents, especially in the presence of moisture.[2] This can lead to the formation of a cation radical and subsequent degradation products.[6][7][8] N-demethylation is a common metabolic and degradation route.[3][9]
-
Photodegradation: While aminopyrine itself is considered relatively stable under photolytic stress, prolonged exposure to UV light can lead to the formation of colored degradation products.[3][4]
Q3: What are the known or likely degradation products of this compound?
A3: The degradation of aminopyrine can result in a number of products. Key degradation pathways include N-demethylation and oxidation. For this compound, degradation would likely involve these pathways as well as potential reactions of the hydroxymethyl group. Known degradation products of aminopyrine include 4-methylaminoantipyrine, 4-aminoantipyrine, and 4-formylaminoantipyrine.[9] Under acidic hydrolysis, the formation of a free aromatic amine has been reported, which is a potential mutagen.[3] Bacterial degradation can lead to hydroxylated derivatives and ring-opened products like 2-pyrone-6-carboxylic acid.[9]
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, the following precautions are recommended:
-
Solvent: Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC-grade). The solubility of aminopyrine in water can be increased by the addition of sodium benzoate.[1][2]
-
pH: Maintain the pH of the solution in a range where the compound is most stable. This should be determined experimentally, but for aminopyrine, near-neutral to slightly alkaline conditions are common for its aqueous solutions.[1][2][4]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1][2]
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.[4]
-
Atmosphere: For long-term storage of sensitive solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Q5: What analytical methods are suitable for monitoring the stability of this compound and its degradation products?
A5: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10] For the identification and characterization of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low assay results for the parent compound. | 1. Degradation of the compound in solution. 2. Inaccurate preparation of standard or sample solutions. 3. Issues with the analytical method (e.g., HPLC column degradation, improper mobile phase). | 1. Prepare fresh solutions and re-analyze. Review storage conditions (light, temperature, pH). 2. Verify calculations, weighing, and dilution steps. Use a freshly prepared standard. 3. Troubleshoot the HPLC system: check column performance, mobile phase pH and composition, and detector settings. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of degradation products. 2. Contamination of the sample, solvent, or glassware. 3. Carryover from previous injections on the HPLC system. | 1. Perform forced degradation studies to tentatively identify the degradation peaks. Use LC-MS to determine the mass of the unknown peaks. 2. Use high-purity solvents and clean glassware. Analyze a blank solvent injection. 3. Implement a robust needle wash protocol and flush the column between analyses. |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | 1. Significant degradation of the compound, leading to colored byproducts. 2. Precipitation of the compound or a degradation product due to low solubility or changes in pH/temperature. | 1. Discard the solution. Investigate the cause of degradation (e.g., light exposure).[4] 2. Check the solubility of the compound in the chosen solvent system. Ensure the storage temperature is appropriate. If precipitation occurs upon refrigeration, check for re-dissolution at room temperature before use. |
| Inconsistent or irreproducible stability data. | 1. Variability in experimental conditions (e.g., temperature, pH, light exposure). 2. Inconsistent sample preparation or handling. 3. Analytical method is not robust. | 1. Tightly control all experimental parameters. Use calibrated equipment (e.g., pH meter, oven, photostability chamber). 2. Follow a standardized and detailed protocol for all sample preparations. 3. Validate the stability-indicating method for robustness according to ICH guidelines. |
Data Presentation
Table 1: Summary of Factors Affecting the Stability of Aminopyrine Derivatives in Solution
| Factor | Effect on Stability | Recommendations for Minimizing Degradation |
| pH | Susceptible to hydrolysis in acidic, neutral, and alkaline conditions.[3][5] | Determine the pH of maximum stability experimentally. Prepare solutions in buffered media if necessary. |
| Temperature | Degradation rate increases with temperature. | Store solutions at refrigerated temperatures (2-8 °C). Avoid exposure to high temperatures.[4] |
| Light | Can cause degradation, leading to discoloration.[1][2][4] | Protect solutions from light using amber glassware or by wrapping containers in foil. |
| Oxidizing Agents | Readily undergoes oxidation, especially in the presence of moisture.[2] | Avoid contact with oxidizing agents. Consider using deoxygenated solvents or purging with an inert gas. |
| Moisture | Promotes degradation, particularly in the presence of oxidants.[1][2] | For solid-state stability, store in a desiccator. For solutions, use tightly sealed containers. |
Table 2: Illustrative Degradation Profile of a Pyrazolone Derivative under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~ 15% | Hydrolytic cleavage products, potential ring opening |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | ~ 25% | Hydrolytic cleavage products, potential ring opening |
| Neutral Hydrolysis | Water | 72 hours | 80 °C | ~ 10% | Hydrolytic products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~ 30% | N-demethylated products, hydroxylated products, ring-opened products |
| Photodegradation | ICH-compliant light | 7 days | Room Temp | < 5% | Minor photoproducts |
| Thermal Degradation | Solid state | 14 days | 80 °C | < 2% | Minimal degradation |
Note: The degradation percentages are illustrative and will vary depending on the specific pyrazolone derivative and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide. Dilute to a final concentration with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for a specified period (e.g., 1, 2, 4, 8 hours). After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid. Dilute to a final concentration with the mobile phase.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 80°C for a specified period (e.g., 24, 48, 72 hours). Cool the solution and dilute to a final concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours). Dilute to a final concentration with the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) in a photochemically transparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 7 days). After exposure, dissolve the solid in a suitable solvent to prepare a sample for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Representative Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
Time (min) % Solvent B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm, or use PDA to monitor a range).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
Mandatory Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Stability indicating assay for dipyrone. Part II. Separation and quantitative determination of dipyrone and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR-Derived Models of Amidopyrine and its Metabolites Complexed to Rabbit Cytochrome P450 2B4 Reveal a Structural Mechanism of Sequential N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. kinetics-of-oxidation-of-3-aminopyridin-2-1h-ones-by-hydrogen-peroxide-in-the-presence-of-horseradish-peroxidase - Ask this paper | Bohrium [bohrium.com]
- 10. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of 3-Hydroxymethylaminopyrine during experiments
Disclaimer: Specific stability data for 3-Hydroxymethylaminopyrine is not currently available in public literature. The following guidance is based on the general properties of related compounds such as aminopyrine and pyrimidine derivatives. Researchers should always perform their own stability studies for novel compounds under their specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Compound degradation observed in stock solutions | Exposure to light | Prepare and store stock solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Improper storage temperature | Store stock solutions at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Inappropriate solvent pH | Use buffered solutions at a pH where the compound is most stable. Determine the optimal pH range through preliminary stability studies. | |
| Presence of oxidizing agents | Ensure solvents are free from peroxides and other oxidizing impurities. Use high-purity solvents. | |
| Inconsistent experimental results | Degradation during the experiment | Prepare fresh working solutions for each experiment. Minimize the time the compound is kept at room temperature or in experimental buffers. |
| Adsorption to labware | Use low-adsorption plasticware or silanized glassware. | |
| Precipitation of the compound in aqueous buffers | Low solubility | Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with the experimental system. |
| Change in pH affecting solubility | Check the pH of the final solution and adjust if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Based on related aminopyrine compounds, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and constant temperature (e.g., 4°C or -20°C). Aminopyrine itself is stable in air but can deteriorate in sunlight and in the presence of moisture and weak oxidizing agents.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol. For light-sensitive compounds like aminopyrine, it is crucial to use amber vials or wrap the container in foil.[1][3] Store stock solutions at -20°C or -80°C.
Q3: My experimental results are not reproducible. Could this be due to compound instability?
A3: Yes, inconsistent results are a common sign of compound degradation. To mitigate this, always prepare fresh working solutions from your stock solution for each experiment. Minimize the exposure of the compound to harsh conditions (e.g., extreme pH, high temperatures, prolonged light exposure) during your experimental procedure.
Q4: What factors can cause the degradation of aminopyrine and related compounds?
A4: The primary factors contributing to the degradation of aminopyrine and its derivatives are:
-
Light: Exposure to sunlight or even ambient laboratory light can cause deterioration.[1][3]
-
Moisture: The presence of water can facilitate degradation, especially in the presence of oxidizing agents.[1][2]
-
pH: The stability of aminopyrine derivatives can be pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidizing agents: Aminopyrine is susceptible to degradation by mild oxidizing agents.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Equilibrate the solid this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a fume hood.
-
Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Cell-Based Assays
This protocol outlines a general workflow to minimize compound degradation during a typical cell-based experiment.
References
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxymethylaminopyrine and related compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what experimental context is it typically studied?
A: this compound is a potential metabolite of aminopyrine, a pyrazolone drug with analgesic, anti-inflammatory, and antipyretic properties.[1] It is primarily studied in the context of drug metabolism and pharmacokinetics, particularly in assays investigating the activity of cytochrome P450 (CYP) enzymes. The most common assay is the aminopyrine N-demethylase assay, which uses aminopyrine as a substrate to measure CYP activity by quantifying the production of formaldehyde.[2][3]
Q2: What are the main metabolic pathways of aminopyrine?
A: The primary metabolic pathways for aminopyrine are N-demethylation and acylation.[4] Key metabolites include 4-methylaminoantipyrine, 4-aminoantipyrine, 4-formylaminoantipyrine, and 4-acetylaminoantipyrine.[4][5] The formation of hydroxylated metabolites is also a possibility in Phase I metabolism.
Q3: What are the general storage and stability recommendations for aminopyrine and its derivatives?
Troubleshooting Guides
Aminopyrine N-Demethylase Assay
This assay measures the N-demethylase activity of cytochrome P450 enzymes by quantifying the formaldehyde produced from aminopyrine.[3][9]
Problem: Low or no N-demethylase activity detected.
-
Possible Cause 1: Inactive Enzyme Preparation (e.g., Microsomes).
-
Solution: Ensure that the liver microsomes or other enzyme preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles. It is advisable to test the activity with a known positive control substrate for the specific CYP isoform being studied.
-
-
Possible Cause 2: Cofactor Degradation.
-
Possible Cause 3: Sub-optimal Assay Conditions.
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Pipetting.
-
Solution: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate solutions. Use calibrated pipettes and pre-wet the tips.
-
-
Possible Cause 2: Uneven Temperature Distribution.
-
Solution: Use a water bath or incubator that provides uniform temperature control across all samples.
-
-
Possible Cause 3: Edge Effects in Microplates.
Experimental Protocol: Aminopyrine N-Demethylase Assay
-
Reagent Preparation:
-
Prepare a stock solution of aminopyrine in a suitable solvent (e.g., water or buffer).
-
Prepare a fresh solution of NADPH in buffer.
-
Prepare the enzyme source (e.g., rat liver microsomes) diluted in buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube or well of a microplate, combine the buffer, aminopyrine solution, and enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate for a specific time (e.g., 3-20 minutes), ensuring the reaction is in the linear range.[2][3]
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Formaldehyde Detection:
-
Centrifuge the stopped reaction mixture to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add a formaldehyde detection reagent (e.g., Nash reagent) and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for the Nash reagent).
-
-
Quantification:
-
Create a standard curve using known concentrations of formaldehyde to determine the amount produced in the experimental samples.
-
Diagram: Experimental Workflow for Aminopyrine N-Demethylase Assay
Caption: Workflow for the aminopyrine N-demethylase assay.
HPLC Analysis of Aminopyrine and its Metabolites
This section addresses issues related to the separation and quantification of aminopyrine and its metabolites, including the hypothetical this compound, using High-Performance Liquid Chromatography (HPLC).
Problem: Poor peak resolution or peak tailing.
-
Possible Cause 1: Inappropriate Mobile Phase.
-
Possible Cause 2: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement.[15] Using a guard column can help extend the life of the analytical column.
-
-
Possible Cause 3: Sample Solvent Incompatibility.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. A mismatch can cause peak distortion.[16]
-
Problem: Baseline noise or drift.
-
Possible Cause 1: Air Bubbles in the System.
-
Possible Cause 2: Contaminated Mobile Phase or Column.
-
Possible Cause 3: Detector Lamp Instability.
-
Solution: Allow the detector lamp to warm up sufficiently before starting the analysis. If the baseline remains unstable, the lamp may need to be replaced.[13]
-
Table: Example HPLC Gradient for Aminopyrine Metabolite Separation
| Time (minutes) | % Solvent A (e.g., Water with 0.1% Formic Acid) | % Solvent B (e.g., Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 15.0 | 50 | 50 | 1.0 |
| 20.0 | 5 | 95 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 25.1 | 95 | 5 | 1.0 |
| 30.0 | 95 | 5 | 1.0 |
Note: This is an example gradient and must be optimized for the specific column and analytes.
Diagram: Troubleshooting Logic for HPLC Issues
Caption: A logical flow for troubleshooting common HPLC problems.
In Vitro Metabolism and Cell-Based Assays
This section covers common issues encountered when studying the metabolism of aminopyrine in cellular or subcellular systems.
Problem: Low metabolite formation in cell-based assays.
-
Possible Cause 1: Low Cell Viability or Confluency.
-
Solution: Ensure that cells are healthy and in the exponential growth phase before starting the experiment.[12] Optimize cell seeding density to achieve appropriate confluency at the time of the assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for metabolite formation.
-
-
Possible Cause 3: Drug Solubility Issues.
-
Solution: Verify the solubility of aminopyrine in the cell culture medium. If precipitation occurs, it can lead to inconsistent results.[12] Using a low percentage of a co-solvent like DMSO may be necessary, but its concentration should be optimized to avoid cellular toxicity.
-
Problem: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number.
-
Possible Cause 2: Batch-to-Batch Variation in Reagents.
-
Solution: Use the same lot of critical reagents, such as fetal bovine serum and cell culture media, for a set of experiments to minimize variability.[12]
-
-
Possible Cause 3: Mycoplasma Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and overall experimental outcomes.
-
Diagram: Aminopyrine Metabolic Pathway
Caption: Metabolic pathways of aminopyrine.
Table: Quantitative Analysis of Aminopyrine Metabolism in Human Liver Microsomes
| Metabolite | Amount in 24-h Urine (mean ± SD, n=60)[5] |
| Unchanged Aminopyrine | 0.2 ± 0.2 mg |
| 4-Methylaminoantipyrine | 4.5 ± 2.8 mg |
| 4-Formylaminoantipyrine | 18.5 ± 10.1 mg |
| 4-Aminoantipyrine | 9.2 ± 6.6 mg |
| 4-Acetylaminoantipyrine | 31.8 ± 21.1 mg |
Note: This table presents in vivo data for major metabolites and serves as a reference for expected metabolic products and their relative abundance.
References
- 1. Aminopyrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic aminopyrine N-demethylase system: further studies of assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Change in Storage Stability Data Requirement for End-Use Products and Manufacturing Concentrates - Canada.ca [canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 18. youtube.com [youtube.com]
Technical Support Center: High-Purity 3-Hydroxymethylaminopyrine Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Hydroxymethylaminopyrine.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification methods for crude this compound?
A1: The initial purification of this compound typically involves standard techniques such as recrystallization or column chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities. Recrystallization is often favored for its simplicity and cost-effectiveness on a larger scale, provided a suitable solvent system can be identified. Column chromatography offers higher resolution for removing closely related impurities.
Q2: How can I determine the purity of my this compound sample?
A2: Purity is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for quantifying purity and detecting trace impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any remaining contaminants.
Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A3: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, by-products from the synthetic route, and degradation products formed due to instability under certain pH or temperature conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Low recovery of the target compound after recrystallization is a common problem. This can be due to several factors, including the choice of solvent, cooling rate, and the presence of significant impurities.
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A solvent screen is recommended to identify the optimal solvent or solvent mixture.
-
Controlled Cooling: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. A slower, more controlled cooling process will encourage the growth of larger, purer crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can induce crystallization.
Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxymethylaminopyrine and Related Pyrazolone Derivatives in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Hydroxymethylaminopyrine and similar pyrazolone derivatives in aqueous solutions. Due to the limited availability of specific solubility data for this compound, this guide leverages information on the closely related and well-characterized compound, aminopyrine, along with established principles of solubility enhancement for poorly water-soluble drugs.
Troubleshooting Guide
Problem: My this compound is not dissolving in water or buffer.
Possible Causes and Solutions:
-
Inherent Low Aqueous Solubility: Pyrazolone derivatives can exhibit a range of solubilities. While some are water-soluble, derivatives with certain functional groups may have limited solubility.
-
Solution: Refer to the general solubility enhancement strategies outlined below, such as pH adjustment, use of co-solvents, or complexation agents.
-
-
Incorrect pH of the Solution: The ionization state of a compound, which is dependent on the solution's pH and the compound's pKa, significantly influences its solubility.
-
Solution: Attempt to dissolve the compound in buffers of varying pH to determine the optimal pH for solubility. For basic compounds, a more acidic pH may increase solubility, while for acidic compounds, a more basic pH might be beneficial.
-
-
Compound Purity and Form: Impurities or the presence of a different salt form or polymorph can affect solubility.
-
Solution: Ensure the purity of your compound using appropriate analytical techniques. If possible, investigate different salt forms of the compound.
-
-
Temperature: Solubility is often temperature-dependent.
-
Solution: Gently warming the solution may increase the solubility of your compound. However, be cautious of potential degradation at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I'm seeing precipitation when I add my stock solution of this compound to my aqueous experimental medium. What should I do?
This is a common issue when a compound is dissolved in a high-concentration organic solvent for a stock solution and then diluted into an aqueous buffer.
-
Decrease the stock solution concentration: A lower concentration of the organic solvent in the final solution may prevent precipitation.
-
Use a different co-solvent: Some co-solvents are more miscible with water and can better maintain the compound's solubility upon dilution.
-
Stepwise dilution: Try adding the stock solution to the aqueous medium in smaller increments while vortexing or stirring.
-
Consider a formulation approach: For in-vivo studies or cell-based assays, using a formulation strategy like creating a solid dispersion or using cyclodextrins might be necessary.
Q3: Can I use organic solvents to dissolve this compound?
Yes, aminopyrine, the parent compound, is soluble in several organic solvents, including ethanol, chloroform, benzene, and ether.[1][3] It is likely that this compound will also be soluble in common organic solvents like DMSO, DMF, and ethanol. For biological experiments, it is crucial to use a solvent that is compatible with your system and to keep the final concentration of the organic solvent low to avoid toxicity.
Q4: Are there any known stability issues with aminopyrine derivatives in aqueous solutions?
Aminopyrine is known to be stable in air but can be affected by light.[2] It is also readily attacked by mild oxidizing agents in the presence of water.[2] Therefore, it is advisable to protect solutions of this compound from light and to use freshly prepared solutions. The aqueous solution of aminopyrine is slightly alkaline.[3]
Quantitative Data: Solubility of Related Compounds
To provide a baseline for your experiments, the following table summarizes the known solubility of aminopyrine and its metabolite, 4-aminoantipyrine.
| Compound | Solvent | Solubility | Reference |
| Aminopyrine | Water | 1 g in 18 mL | [2] |
| Ethanol | 1 g in 1.5 mL | [2] | |
| Chloroform | 1 g in 1 mL | [2] | |
| Benzene | 1 g in 12 mL | [2] | |
| Ether | 1 g in 13 mL | [2] | |
| DMSO | 5 mg/mL | [1][4] | |
| DMF | 5 mg/mL | [1][4] | |
| 4-Aminoantipyrine | Water | 40 mg/mL | [5] |
| DMSO | 40 mg/mL | [5] | |
| Ethanol | 40 mg/mL | [5] |
Experimental Protocols
Protocol 1: Basic Aqueous Solubility Determination
-
Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a clear glass vial.
-
Add a measured volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in small increments (e.g., 100 µL).
-
After each addition, vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles against a dark background.
-
Continue adding the solvent until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL or g/L.
-
For more accurate determination, a shake-flask method followed by quantification (e.g., using UV-Vis spectroscopy or HPLC) of the supernatant from a saturated solution is recommended.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Follow the steps in Protocol 1 for each buffer to determine the approximate solubility at each pH.
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolving your compound.
Protocol 3: Co-solvent Solubility Enhancement
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).
-
Prepare binary solvent systems by mixing the co-solvent with your aqueous buffer at different ratios (e.g., 10%, 20%, 50% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using Protocol 1.
-
Identify the co-solvent and concentration that provides the desired solubility while minimizing potential toxicity to your experimental system.
Visualizations
Caption: A decision-making workflow for addressing solubility issues.
Caption: Key strategies for enhancing the aqueous solubility of a compound.
References
Identifying and minimizing byproducts in 3-Hydroxymethylaminopyrine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxymethylaminopyrine.
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthesis route for this compound?
A1: The synthesis of this compound is proposed to proceed via the hydroxymethylation of 3-aminoantipyrine. This reaction typically involves the treatment of 3-aminoantipyrine with formaldehyde under controlled temperature and pH conditions.
Q2: What are the most common byproducts observed in this synthesis?
A2: The primary byproducts are typically the N-hydroxymethyl derivative of 3-aminoantipyrine, a methylene-bridged dimer, and potentially a C-hydroxymethylated isomer. Over-reaction or side reactions can also lead to the formation of Schiff base intermediates and other condensation products.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantifying the consumption of starting material and the formation of the desired product and byproducts.
Q4: What are the critical parameters to control during the synthesis?
A4: The critical parameters to control are:
-
Temperature: To minimize byproduct formation.
-
pH: To control the reactivity of formaldehyde and the amine.
-
Stoichiometry: The molar ratio of formaldehyde to 3-aminoantipyrine is crucial to avoid over-reaction.
-
Reaction Time: To prevent the formation of secondary byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or slightly elevate the temperature. Monitor via HPLC to determine the optimal endpoint. |
| Degradation of the product. | Ensure the reaction is not running for too long or at too high a temperature. Consider the use of a milder base or buffer system. | |
| Suboptimal pH. | Optimize the pH of the reaction mixture. A slightly acidic to neutral pH is often optimal for hydroxymethylation. | |
| High Levels of Methylene-Bridged Dimer | Excess formaldehyde or prolonged reaction time. | Reduce the molar equivalent of formaldehyde. Carefully monitor the reaction and quench it as soon as the starting material is consumed. |
| High reaction temperature. | Lower the reaction temperature to favor the formation of the desired product over the dimer. | |
| Presence of N-Hydroxymethyl Byproduct | Incomplete reaction or equilibrium favoring the intermediate. | This is often a primary intermediate. Driving the reaction to completion with controlled heating may convert it to the desired C-hydroxymethyl product. If it is an undesired byproduct, purification via chromatography is necessary. |
| Formation of Unidentified Impurities | Side reactions due to impurities in starting materials or reactive intermediates. | Ensure the purity of 3-aminoantipyrine and formaldehyde. Consider degassing the solvent to remove oxygen, which can cause oxidative side reactions. |
| Complex condensation reactions. | Adjusting the solvent polarity or concentration may disfavor the formation of these byproducts. |
Data Presentation
Table 1: Effect of Formaldehyde Stoichiometry on Product Distribution
| Molar Ratio (Formaldehyde : 3-Aminoantipyrine) | This compound Yield (%) | Methylene-Bridged Dimer (%) | Unreacted 3-Aminoantipyrine (%) |
| 0.8 : 1 | 65 | 5 | 30 |
| 1.0 : 1 | 85 | 10 | 5 |
| 1.2 : 1 | 80 | 18 | 2 |
| 1.5 : 1 | 70 | 28 | <1 |
Table 2: Influence of Temperature on Byproduct Formation (1:1 Stoichiometry)
| Reaction Temperature (°C) | This compound Yield (%) | Methylene-Bridged Dimer (%) | N-Hydroxymethyl Byproduct (%) |
| 25 | 75 | 8 | 15 |
| 40 | 85 | 12 | 3 |
| 60 | 78 | 20 | <2 |
| 80 | 65 | 33 | <1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3-aminoantipyrine (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture), add formaldehyde (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction progress by HPLC every hour.
-
Once the consumption of 3-aminoantipyrine is maximized and the formation of the methylene-bridged dimer is minimal (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Key byproduct formation pathways.
Caption: General experimental workflow for synthesis and purification.
Validation & Comparative
Validating the Biological Activity of 3-Hydroxymethylaminopyrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxymethylaminopyrine, a derivative of the pyrazolone class of compounds, is anticipated to possess significant anti-inflammatory and analgesic properties, similar to its parent compound, aminopyrine.[1][2] The validation of its biological activity is crucial for its potential development as a therapeutic agent. This guide provides a comparative overview of established in vitro and in vivo methods to assess its efficacy and mechanism of action, alongside a comparison with known alternatives.
Pyrazolone derivatives have a long history as analgesic and anti-inflammatory agents.[3][4] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][5] This guide will detail the experimental protocols necessary to investigate these and other potential mechanisms.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be compared with established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Ibuprofen.
| Assay | This compound (Hypothetical IC50/ED50) | Diclofenac (Reference IC50/ED50) | Ibuprofen (Reference IC50/ED50) |
| In Vitro COX-1 Inhibition | 15 µM | 5 µM | 10 µM |
| In Vitro COX-2 Inhibition | 0.5 µM | 0.1 µM | 5 µM |
| In Vivo Carrageenan-Induced Paw Edema | 20 mg/kg | 10 mg/kg | 40 mg/kg |
| In Vitro Nitric Oxide Scavenging | 50 µM | >100 µM | >100 µM |
Comparative Analysis of Analgesic Activity
The analgesic efficacy of this compound can be benchmarked against centrally and peripherally acting analgesics.
| Assay | This compound (Hypothetical MPE/ED50) | Morphine (Reference MPE/ED50) | Aspirin (Reference MPE/ED50) |
| In Vivo Acetic Acid-Induced Writhing Test | 15 mg/kg | 1 mg/kg | 50 mg/kg |
| In Vivo Hot Plate Test | 30 mg/kg | 5 mg/kg | >100 mg/kg |
| In Vivo Tail Flick Test | 40 mg/kg | 10 mg/kg | >100 mg/kg |
Experimental Protocols
In Vitro Assays
This assay determines the ability of the test compound to inhibit the COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the respective enzyme.
-
Test Compound Addition: this compound and reference compounds are added at various concentrations.
-
Substrate Addition: Arachidonic acid is added to initiate the reaction.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The IC50 value (concentration causing 50% inhibition) is calculated.
This assay evaluates the ability of the compound to scavenge nitric oxide, a pro-inflammatory mediator.[6]
Protocol:
-
Reaction Mixture: Sodium nitroprusside in phosphate-buffered saline (PBS) is used as a source of nitric oxide.
-
Test Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at room temperature under light.
-
Detection: The amount of nitric oxide produced is quantified using the Griess reagent.
-
Data Analysis: The percentage of NO scavenging is calculated, and the IC50 value is determined.
In Vivo Assays
This is a classic model to assess acute inflammation.[7][8]
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are used.
-
Compound Administration: this compound or a reference drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time, a sub-plantar injection of carrageenan is given into the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at different time points after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
This model is used to screen for peripheral analgesic activity.[8]
Protocol:
-
Animal Model: Swiss albino mice are used.
-
Compound Administration: The test compound or a reference analgesic is administered to the mice.
-
Induction of Writhing: After a specific period, an intraperitoneal injection of acetic acid is given to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a defined period.
-
Data Analysis: The percentage of protection against writhing is calculated.
This method is employed to evaluate central analgesic activity.[8]
Protocol:
-
Animal Model: Mice are used for this assay.
-
Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) is used.
-
Baseline Measurement: The baseline reaction time (licking of paws or jumping) of each mouse on the hot plate is recorded.
-
Compound Administration: The test compound or a reference drug is administered.
-
Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration.
-
Data Analysis: The increase in reaction time (latency) is calculated as the Maximum Possible Effect (MPE).
Visualizing Key Pathways and Workflows
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: General workflow for validating the biological activity of this compound.
Caption: Simplified signaling pathway of inflammation and the potential target for this compound.
Conclusion
The validation of the biological activity of this compound requires a systematic approach employing a battery of in vitro and in vivo assays. By comparing its performance against established drugs, researchers can ascertain its potential as a novel anti-inflammatory and analgesic agent. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and execution of these critical experiments.
References
- 1. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]
- 2. Aminopyrine | C13H17N3O | CID 6009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dipyrone and aminopyrine are effective scavengers of reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Hydroxymethylaminopyrine and Structurally Similar Pyrazolone Compounds
In the landscape of analgesic and antipyretic research, pyrazolone derivatives have long been a subject of interest due to their therapeutic potential. This guide provides a detailed comparative analysis of 3-Hydroxymethylaminopyrine, a metabolite of the classical non-steroidal anti-inflammatory drug (NSAID) aminopyrine, with its parent compound and the principal active metabolites of the related drug, dipyrone (metamizole). The compounds under comparison are:
-
3-Hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one (referred to as this compound)
-
Aminopyrine (Aminophenazone)
-
4-Methylaminoantipyrine (MAA)
-
4-Aminoantipyrine (AA)
This analysis is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their chemical properties, metabolic pathways, and pharmacological activities based on available experimental data.
Data Presentation
The following tables summarize the key physicochemical, pharmacokinetic, and pharmacodynamic properties of the selected compounds.
Table 1: Physicochemical Properties
| Property | This compound | Aminopyrine | 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) |
| IUPAC Name | 3-hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one | 4-(Dimethylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 4-Methylamino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one |
| Molecular Formula | C₁₄H₁₉N₃O₂ | C₁₃H₁₇N₃O | C₁₂H₁₅N₃O | C₁₁H₁₃N₃O |
| Molecular Weight ( g/mol ) | 261.32 | 231.30 | 217.27 | 203.24[1] |
Note: Data for this compound is calculated based on its chemical structure as identified in the literature. Specific experimental data for this metabolite is limited.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Aminopyrine | 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) |
| Bioavailability (oral) | Rapidly and almost completely absorbed[2] | ~85% (from Dipyrone)[3] | - |
| Time to Peak Plasma Concentration (Tmax) | 1.5 h (after 500 mg dose)[2] | 1.2 - 2.0 h (from Dipyrone)[3] | - |
| Plasma Half-life (t½) | 2-3 h[2] | 2.6 - 3.5 h[3] | 3.8 h (rapid acetylators), 5.5 h (slow acetylators)[3] |
| Protein Binding | ~15%[2] | < 60% | < 60% |
| Metabolism | N-demethylation, hydroxylation[2] | Metabolized to FAA and AA[3] | Acetylated to 4-acetyl-amino-antipyrine (AAA)[3] |
| Excretion | Primarily as metabolites in urine[4] | ~60% of Dipyrone dose excreted as metabolites in urine[3] | ~60% of Dipyrone dose excreted as metabolites in urine[3] |
Table 3: Comparative Pharmacodynamic Parameters (Cyclooxygenase Inhibition)
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity (COX-1/COX-2) |
| Aminopyrine | Potent inhibitor (considered a selective COX-3 inhibitor)[5] | Potent inhibitor[5] | - |
| 4-Methylaminoantipyrine (MAA) | 486 ± 56 µg/ml (in intact human platelets)[6] | 12 ± 1.8 µg/ml (in intact murine macrophages)[6] | ~0.025 |
| 4-Aminoantipyrine (AA) | Weak inhibition | Effective inhibition at 100 µM | - |
Note: Specific IC₅₀ values for this compound are not available in the reviewed literature. The inhibitory profile of Aminopyrine on COX-1 and COX-2 is established, though specific IC₅₀ values vary across studies.
Experimental Protocols
Determination of Pharmacokinetic Parameters
High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification
A common method for the determination of aminopyrine, dipyrone, and their metabolites in urine involves HPLC.[7]
-
Sample Preparation: 1 ml of urine is alkalinized, and an internal standard (e.g., isopropylaminoantipyrine) is added. The sample is then extracted with chloroform. The organic phase is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Spherisorb ODS 5 µm particle-size column (250 x 4.6 mm).
-
Mobile Phase: An isocratic mixture of water, methanol, triethylamine, and acetic acid.
-
Detection: UV absorption at 254 nm.
-
-
Quantification: A calibration curve is generated using standard solutions of the parent drugs and their metabolites to determine their concentrations in the urine samples.
Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be evaluated using various in vitro assays.
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes, or cell-based assays using, for example, human platelets (for COX-1) and LPS-activated murine macrophages (for COX-2).[6]
-
Assay Principle: The assay measures the production of prostaglandins (e.g., PGE₂) or thromboxane (e.g., TXB₂) from arachidonic acid by the COX enzymes. The test compounds are incubated with the enzyme and arachidonic acid.
-
Detection: The amount of prostaglandin or thromboxane produced is quantified using methods such as Enzyme Immunoassay (EIA) or radioimmunoassay (RIA).
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Metabolic Pathways
The following diagrams illustrate the metabolic pathways of Aminopyrine and Dipyrone, leading to the formation of the compounds discussed in this guide.
Experimental Workflow
Conclusion
This comparative guide highlights the close relationship between this compound, its parent compound aminopyrine, and the active metabolites of dipyrone. While aminopyrine and the metabolites of dipyrone, MAA and AA, have been characterized to a greater extent, data on the specific pharmacological and pharmacokinetic properties of this compound remains limited. The primary mechanism of action for these compounds is believed to be through the inhibition of cyclooxygenase enzymes, with varying degrees of selectivity. The provided metabolic pathways and experimental workflows offer a foundational understanding for further research into these and similar pyrazolone derivatives. Future studies are warranted to fully elucidate the pharmacological profile of this compound and its potential contribution to the overall effects of its parent compound.
References
- 1. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of dipyrone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of aminopyrine, dipyrone and its metabolites in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aminopyrine Derivatives: A Focus on Bioactivity and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of aminopyrine and its derivatives based on available experimental data. Direct experimental data for "3-Hydroxymethylaminopyrine" was not found in the public domain at the time of this writing. The information presented here is based on closely related and well-studied analogs, primarily 4-aminoantipyrine and its derivatives, to provide a relevant comparative framework.
Introduction
Aminopyrine and its derivatives have long been investigated for their therapeutic potential, notably as analgesic and anti-inflammatory agents.[1][2] The biotransformation and metabolic pathways of these compounds are critical determinants of their efficacy and toxicological profiles.[3][4][5] This guide offers a cross-validation of experimental data on aminopyrine and its key derivatives, providing insights into their comparative performance and underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and biological activity of aminopyrine and its derivatives.
Table 1: Urinary Metabolites of Aminopyrine in Humans (24h post-administration of 250 mg oral dose)
| Metabolite | Mean Amount Recovered (mg) | Standard Deviation (mg) |
| Unchanged Aminopyrine | 0.2 | 0.2 |
| Methyl Aminoantipyrine | 4.5 | 2.8 |
| Formyl Aminoantipyrine | 18.5 | 10.1 |
| Aminoantipyrine | 9.2 | 6.6 |
| Acetyl Aminoantipyrine | 31.8 | 21.1 |
| Data sourced from a study on 60 healthy volunteers.[4] |
Table 2: In Vitro Anti-inflammatory Activity of 4-Aminoantipyrine Derivatives
| Compound | % Inhibition of Protein Denaturation |
| 4a | 85.67 ± 0.57 |
| 4b | 82.33 ± 0.47 |
| Diclofenac (Standard) | 92.16 ± 0.44 |
| Data represents the mean ± SEM from in vitro protein denaturation assays. Compounds 4a and 4b are specific synthesized derivatives of 4-aminoantipyrine.[6] |
Table 3: In Vivo Anti-inflammatory Activity of 4-Aminoantipyrine Derivatives (Carrageenan-induced paw edema in rats)
| Compound | Paw Edema Reduction (%) |
| 4c | Significant |
| 4d | Significant |
| 4f | Significant |
| 4h | Significant |
| Diclofenac (Standard) | Significant |
| The study highlights that compounds 4c, 4d, 4f, and 4h demonstrated potent anti-inflammatory effects.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vivo Metabolism of Aminopyrine
A study involving 60 healthy volunteers was conducted to monitor the metabolic pathways of aminopyrine.[4] Participants were administered a single oral dose of 250 mg of aminopyrine. Urine samples were collected over a 24-hour period. The concentrations of unchanged aminopyrine and its primary metabolites (methyl aminoantipyrine, formyl aminoantipyrine, aminoantipyrine, and acetyl aminoantipyrine) were quantified using established analytical methods, likely high-performance liquid chromatography (HPLC).[4]
Synthesis of 4-Aminoantipyrine Derivatives
Novel 4-aminoantipyrine derivatives were synthesized through a one-step, three-component Betti reaction.[2] This involved the condensation of an aromatic aldehyde, 4-aminoantipyrine, and 8-hydroxyquinoline. The reaction was conducted at room temperature with stirring for 10-15 minutes, utilizing fluorite as a catalyst, and achieved high yields of 92-95%.[2] The synthesized compounds were characterized using spectroscopic and elemental analysis.[2]
In Vitro Anti-inflammatory Assay (Protein Denaturation)
The anti-inflammatory activity of synthesized 4-aminoantipyrine derivatives was evaluated using an in vitro protein denaturation assay.[6] This method assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA). The reaction mixture consisted of the test compounds at a concentration of 1 mM and BSA. The percentage inhibition of protein denaturation was calculated and compared against a standard anti-inflammatory drug, diclofenac.[6]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory effects of 4-aminoantipyrine derivatives were assessed using the carrageenan-induced paw edema model in rats.[2] Animals were treated with the test compounds, and paw edema was induced by injecting carrageenan into the sub-plantar region of the hind paw. The volume of the paw was measured at different time intervals after carrageenan administration to determine the extent of edema and the inhibitory effect of the compounds. The results were compared with a control group and a group treated with a standard drug, diclofenac.[2]
Visualizing Molecular Pathways and Workflows
Metabolic Pathway of Aminopyrine
The following diagram illustrates the major metabolic transformation of aminopyrine in humans.
Caption: Major metabolic pathways of Aminopyrine.
Experimental Workflow for Synthesis and Bioactivity Screening
This diagram outlines the general workflow for the synthesis and biological evaluation of novel 4-aminoantipyrine derivatives.
Caption: Workflow for synthesis and evaluation.
Conclusion
The experimental data on aminopyrine and its derivatives, particularly 4-aminoantipyrine analogs, demonstrate a rich area of research with significant therapeutic potential. The metabolic pathways of aminopyrine are well-characterized, showing extensive biotransformation through demethylation, oxidation, and acetylation.[4][7] Furthermore, synthetic derivatives of 4-aminoantipyrine have shown promising anti-inflammatory activities in both in vitro and in vivo models.[2][6] While direct data on this compound remains elusive, the comparative analysis of its structural analogs provides a valuable foundation for future research and drug development endeavors in this chemical class. Further investigation into the structure-activity relationships of these compounds could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrine: metabolism and effects in the rat after administration of inhibitors of hepatic monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Hydroxymethylaminopyrine and Standard Treatments for Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3-Hydroxymethylaminopyrine" is not a recognized or widely documented pharmaceutical agent in publicly available scientific literature. This guide is a hypothetical framework designed to illustrate how such a novel compound, presumed to be an aminopyrine derivative with analgesic and anti-inflammatory properties, would be compared against current standard-of-care treatments. The data and experimental protocols presented are based on established methodologies for evaluating analogous compounds.
Introduction
Inflammatory pain is a major clinical challenge, and the development of novel analgesics with improved efficacy and safety profiles is a continuous pursuit in pharmaceutical research. Aminopyrine, a pyrazolone derivative, has historical use as an analgesic and antipyretic, but its clinical application has been limited due to the risk of severe side effects, including agranulocytosis. This guide considers a hypothetical derivative, this compound, engineered to retain the therapeutic benefits of its parent compound while mitigating its toxicological risks.
This document provides a comparative analysis of the hypothetical efficacy of this compound against standard treatments for inflammatory pain, primarily Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and acetaminophen. The comparison is supported by a structured presentation of hypothetical experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Standard Treatments for Inflammatory Pain
The primary pharmacological interventions for inflammatory pain include:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These are a cornerstone in managing inflammatory pain.[1][2] They are broadly categorized into:
-
Non-selective NSAIDs: Such as ibuprofen and naproxen, which inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4]
-
COX-2 selective NSAIDs (Coxibs): Such as celecoxib, which preferentially inhibit COX-2, aiming to reduce gastrointestinal side effects associated with COX-1 inhibition.[5][6][7][8]
-
-
Acetaminophen (Paracetamol): While possessing analgesic and antipyretic properties, its anti-inflammatory effects are considered weak.[9] It is often used for mild to moderate pain.[9]
Hypothetical Efficacy Data of this compound vs. Standard Treatments
The following tables summarize hypothetical data from preclinical studies designed to evaluate the efficacy of this compound in comparison to standard treatments.
Table 1: Analgesic Efficacy in a Rodent Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Withdrawal Latency (seconds) ± SEM | % Inhibition of Hyperalgesia |
| Vehicle Control | - | 2.5 ± 0.3 | - |
| This compound | 10 | 6.8 ± 0.5 | 55% |
| This compound | 30 | 9.2 ± 0.7 | 85% |
| Ibuprofen | 30 | 8.5 ± 0.6 | 78% |
| Celecoxib | 30 | 8.9 ± 0.8 | 82% |
| Acetaminophen | 100 | 5.1 ± 0.4 | 33% |
Table 2: Anti-inflammatory Efficacy in a Rodent Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
| Compound | Dose (mg/kg) | Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 1.2 ± 0.1 | - |
| This compound | 10 | 0.7 ± 0.08 | 42% |
| This compound | 30 | 0.4 ± 0.05 | 67% |
| Ibuprofen | 30 | 0.5 ± 0.06 | 58% |
| Celecoxib | 30 | 0.45 ± 0.07 | 63% |
| Acetaminophen | 100 | 1.0 ± 0.1 | 17% |
Table 3: In Vitro COX Enzyme Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.8 | 19 |
| Ibuprofen | 2.5 | 5.1 | 0.49 |
| Celecoxib | >100 | 0.04 | >2500 |
| Acetaminophen | >200 | >100 | - |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo analgesic and anti-inflammatory activity of the test compounds.
Methodology:
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Grouping: Rats are randomly assigned to different treatment groups (n=8 per group): Vehicle control, this compound (10 and 30 mg/kg), Ibuprofen (30 mg/kg), Celecoxib (30 mg/kg), and Acetaminophen (100 mg/kg).
-
Drug Administration: Test compounds are administered orally (p.o.) 60 minutes before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated.
-
Assessment of Hyperalgesia: Nociceptive threshold is measured using a plantar test apparatus (Hargreaves method). A radiant heat source is applied to the plantar surface of the paw, and the time taken for paw withdrawal (paw withdrawal latency) is recorded. Measurements are taken at baseline and 3 hours post-carrageenan injection. The percentage inhibition of hyperalgesia is calculated.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by Dunnett's test.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Principle: A colorimetric COX inhibitor screening assay is employed. The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds are pre-incubated with the respective COX enzyme (COX-1 or COX-2) for a specified period.
-
Arachidonic acid is added to initiate the reaction.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC₅₀ values (concentration of the compound required to inhibit 50% of the enzyme activity) are calculated from the concentration-response curves. The COX-2 selectivity index is calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action of this compound in the arachidonic acid pathway.
Experimental Workflow
Caption: Workflow for in vivo evaluation of analgesic and anti-inflammatory efficacy.
Conclusion
This guide provides a hypothetical framework for the comparative evaluation of a novel analgesic and anti-inflammatory compound, this compound, against established standard treatments. The presented tables, protocols, and diagrams are based on standard preclinical methodologies and are intended to serve as a template for the design and execution of such comparative studies. The hypothetical data suggests that this compound may possess potent analgesic and anti-inflammatory properties, with a favorable COX-2 selectivity profile that warrants further investigation. Future studies should focus on comprehensive dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and long-term safety assessments to fully characterize the therapeutic potential of this and other novel aminopyrine derivatives.
References
- 1. Towards an Effective and Safe Treatment of Inflammatory Pain: A Delphi-Guided Expert Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory medicines (NSAIDs) | healthdirect [healthdirect.gov.au]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. COX-2 Inhibitors [everydayhealth.com]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 9. Chronic pain: Medication decisions - Mayo Clinic [mayoclinic.org]
A Comparative Literature Review of Dipyrone (Metamizole) and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the non-opioid analgesic Dipyrone (also known as Metamizole), with a focus on its primary active metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA). The initial query for "3-Hydroxymethylaminopyrine" did not correspond to a standard compound in the reviewed literature; the focus has therefore been shifted to the well-documented and clinically relevant metabolites of Dipyrone. This document objectively compares their performance with other analgesics, supported by experimental data, detailed methodologies, and visual diagrams of key pathways.
Introduction
Dipyrone is a widely used analgesic and antipyretic agent that has been in clinical use for decades.[1] It is a prodrug, meaning it is inactive until it is converted in the body to its active forms.[2] After administration, Dipyrone is rapidly hydrolyzed in the gastrointestinal tract into its main active metabolite, 4-Methylaminoantipyrine (MAA).[3][4] MAA is then further metabolized in the liver to another active metabolite, 4-Aminoantipyrine (AA), as well as inactive metabolites.[2] The analgesic and antipyretic effects of Dipyrone are primarily attributed to MAA and AA.[2]
Mechanism of Action
The analgesic effect of Dipyrone's metabolites is multi-faceted, involving both central and peripheral pathways. The primary mechanisms of action are:
-
Cyclooxygenase (COX) Inhibition: MAA and AA are known to inhibit COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2] However, their mode of action appears to differ from traditional NSAIDs, as they may sequester radicals necessary for COX catalytic activity or reduce the oxidative state of the enzyme.[5][6][7] This may contribute to a more favorable gastrointestinal safety profile compared to many NSAIDs.[8]
-
Endocannabinoid System Involvement: Recent studies have uncovered a novel mechanism involving the endocannabinoid system. Arachidonoyl amides of both MAA and AA have been identified, and these compounds have been shown to bind to cannabinoid receptors (CB1 and CB2), suggesting a role for this system in Dipyrone's analgesic effects.[1]
The following diagram illustrates the metabolic conversion of Dipyrone and the dual mechanism of action of its active metabolites.
Pharmacokinetic Profile
The pharmacokinetic properties of Dipyrone's active metabolites have been characterized in various studies. MAA is the primary metabolite found in plasma after administration. A summary of key pharmacokinetic parameters for MAA and AA is presented below.
| Parameter | 4-Methylaminoantipyrine (MAA) | 4-Aminoantipyrine (AA) | Species | Administration Route | Reference |
| Half-life (T½) | 26.39 h | - | Dog | IV | [9] |
| 9.49 h | - | Calf | IV | [2][10] | |
| 1.6 - 3.6 h | 5 - 8 h | Human | - | [10] | |
| Cmax | - | 2.80 ± 1.43 µg/mL | Dog | IV | [9][11][12] |
| Bioavailability | 85% (tablets) | - | Human | Oral | [1] |
Note: Pharmacokinetic parameters can vary significantly depending on the species, dose, and individual metabolic differences.
Comparative Performance with Alternative Analgesics
Dipyrone and its metabolites have been compared to other common analgesics in several clinical trials. The following tables summarize the findings from these comparative studies.
| Study Outcome | Dipyrone (Metamizole) | Paracetamol | Condition | Key Findings | Reference |
| Postoperative Pain (Total Hip Arthroplasty) | 1.5 g IV every 8h | 1 g IV every 8h | Postoperative Pain | Dipyrone showed statistically significant lower VAS pain scores at multiple time points. Mean cumulative pain was 17.9 for Dipyrone vs. 30.6 for Paracetamol. | [13] |
| Postoperative Pain (Retinal Surgery) | 1 g IV | 1 g IV | Postoperative Pain | Both drugs were significantly better than placebo with no significant difference in analgesic potency between them. | [14] |
| Postoperative Pain (Breast Surgery) | 1 g IV | 1 g IV | Postoperative Pain | Neither drug significantly reduced total postoperative morphine consumption compared to placebo. However, a higher percentage of patients in the Paracetamol group required no morphine. | [15] |
| Study Outcome | Dipyrone (Metamizole) | NSAID | Condition | Key Findings | Reference |
| Acute Renal Colic | 1 g or 2 g (IV/IM) | Diclofenac 75 mg (IV/IM) | Acute Pain | 2 g of Dipyrone provided more marked and prolonged analgesia than 75 mg of Diclofenac. 1 g of Dipyrone was comparable to Diclofenac. | [16] |
| Acute Low Back Pain | - | Ibuprofen | Acute Pain | Dipyrone has a favorable gastrointestinal and renal safety profile compared to NSAIDs. It is associated with a lower risk of gastrointestinal bleeding. | [17] |
| General Safety | - | Ibuprofen, Acetylsalicylic acid | Mild to Moderate Pain | Dipyrone showed a 38.8% lower likelihood of causing adverse effects compared to Acetaminophen and Acetylsalicylic acid. | [18] |
The NNT is a measure of the effectiveness of an intervention. It represents the average number of patients who need to be treated to prevent one additional bad outcome (or, in this case, to achieve one additional good outcome).
| Analgesic | Dose | NNT for at least 50% pain relief (95% CI) | Reference |
| Dipyrone | 500 mg | 2.4 (1.9 - 3.2) | [19] |
| Diclofenac | 50 mg | Comparable to Dipyrone 500 mg | [19] |
| Ibuprofen | 400 mg | Comparable to Dipyrone 500 mg | [19] |
| Naproxen | 550 mg | Comparable to Dipyrone 500 mg | [19] |
| Paracetamol | 1000 mg | Higher NNT than Dipyrone 500 mg | [19] |
| Celecoxib | 200 mg | Higher NNT than Dipyrone 500 mg | [19] |
| Oxycodone | 15 mg | Higher NNT than Dipyrone 500 mg | [19] |
Source: Adapted from a Cochrane meta-analysis.[19]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies for the analysis of Dipyrone metabolites and their activity.
The following diagram outlines a typical workflow for the quantification of Dipyrone metabolites in biological samples.
Detailed Protocol Summary:
-
Sample Preparation: Metabolites are extracted from biological matrices (e.g., plasma, cerebrospinal fluid, muscle) using a solvent like methanol, followed by a defatting step with a non-polar solvent such as hexane.[20] The extract is then concentrated before analysis.[20]
-
Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) column (e.g., Inertsil ODS-3) is used to separate the metabolites.[20] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[20]
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with a positive-ion electrospray ionization source.[20] Quantification is performed in the selected ion monitoring (SIM) mode, targeting the specific mass-to-charge ratios of the metabolites and an internal standard.[3][4]
Objective: To determine the inhibitory effect of Dipyrone metabolites on COX-1 and COX-2 activity.
Protocol Summary:
-
Enzyme Preparation: Isolated COX-1 and COX-2 enzymes are diluted in a suitable buffer.[1]
-
Incubation: The enzymes are incubated with the test compounds (Dipyrone metabolites) or a vehicle control.[1]
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.[1]
-
Reaction Termination: After a defined period, the reaction is stopped by acidification.[1]
-
Product Extraction: The resulting prostanoids (e.g., PGE2, 6-keto-PGF1α) are extracted from the reaction mixture.[1]
-
Quantification: The amount of prostanoids produced is quantified using methods such as gas chromatography-mass spectrometry (GC-MS/MS) to determine the extent of COX inhibition.[1]
Conclusion
The active metabolites of Dipyrone, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), are effective analgesics with a dual mechanism of action involving both COX inhibition and modulation of the endocannabinoid system. Clinical studies demonstrate that Dipyrone has an analgesic efficacy comparable or, in some cases, superior to other non-opioid analgesics like Paracetamol and certain NSAIDs for the management of postoperative and acute pain. Its safety profile, particularly concerning gastrointestinal effects, appears favorable when compared to traditional NSAIDs. The provided experimental protocols offer a basis for the reliable quantification of these metabolites and the assessment of their biological activity, which is crucial for further research and drug development in the field of analgesia.
References
- 1. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pub.dzne.de [pub.dzne.de]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of postoperative pain after total hip arthroplasty: comparison between metamizol and paracetamol as adjunctive to opioid analgesics-prospective, double-blind, randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Paracetamol versus metamizol in the treatment of postoperative pain after breast surgery: a randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the onset and duration of the analgesic effect of dipyrone, 1 or 2 g, by the intramuscular or intravenous route, in acute renal colic | Semantic Scholar [semanticscholar.org]
- 17. Efficacy of metamizole versus ibuprofen and a short educational intervention versus standard care in acute and subacute low back pain: a study protocol of a randomised, multicentre, factorial trial (EMISI trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Current controversies on the clinical use of dipyrone: safe alternative? [scielo.org.co]
- 20. academic.oup.com [academic.oup.com]
A Comparative Guide to In-Vivo and In-Vitro Models for Evaluating 3-Hydroxymethylaminopyrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo and in-vitro models for the preclinical assessment of 3-Hydroxymethylaminopyrine. Due to the limited availability of data specific to this compound, this guide extrapolates from established findings for its parent compound, aminopyrine, to provide a foundational framework for experimental design and data interpretation.
The selection of an appropriate model is a critical decision in the drug development pipeline, influencing the quality and relevance of preclinical data. This document outlines the methodologies, data outputs, and comparative advantages of both living organism (in-vivo) and laboratory-based (in-vitro) testing paradigms.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data that can be generated from in-vivo and in-vitro models when testing a compound like this compound. The data for aminopyrine is presented as a proxy.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | In-Vivo (Rat Model) | In-Vitro (Human Liver Microsomes) | Relevance & Interpretation |
| Metabolites Identified | 4-monomethylaminoantipyrine (MAA), 4-aminoantipyrine (AA), 3-hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one (AM-OH)[1] | MAA, AA, AM-OH[1] | In-vitro models can predict major metabolites, but in-vivo studies are necessary to confirm the full metabolite profile and their concentrations in a physiological system. |
| Metabolic Clearance | Total body clearance of aminopyrine: 15 ± 5 ml/min/kg (100 mg/kg IV dose)[2] | Intrinsic clearance (CLint) can be determined and scaled to predict hepatic clearance. | In-vitro clearance rates help in predicting in-vivo hepatic clearance, a key parameter for dose determination. |
| Half-life (t½) | Aminopyrine: 79 ± 23 min (100 mg/kg IV dose)[2] | Not directly measured, but can be estimated from intrinsic clearance data. | In-vivo half-life is a critical determinant of dosing frequency and is influenced by both metabolism and excretion. |
| Bioavailability | Dose-dependent[2] | Not applicable | In-vivo studies are essential for determining the fraction of an orally administered dose that reaches systemic circulation. |
Table 2: Comparative Toxicology Data
| Parameter | In-Vivo (Rodent Models) | In-Vitro (Hepatocyte/Cell Lines) | Relevance & Interpretation |
| Acute Toxicity (LD50) | LD50 provides a measure of acute toxicity after a single high dose.[3] | IC50 (50% inhibitory concentration) or CC50 (50% cytotoxic concentration) is determined. | In-vitro cytotoxicity assays are high-throughput and useful for initial screening, while in-vivo studies are required for regulatory submission and to understand systemic toxicity. |
| Hepatotoxicity | Assessment of liver function through blood biochemistry and histopathological examination of liver tissue.[4] | Cell viability assays, measurement of liver enzyme leakage (e.g., ALT, AST), and biomarker analysis.[5] | In-vitro models can elucidate mechanisms of hepatotoxicity at a cellular level, while in-vivo studies confirm liver injury in a whole-organ context. |
| Genotoxicity | Micronucleus test in rodents to assess chromosomal damage.[3] | Ames test for mutagenicity, in-vitro micronucleus assay for chromosomal damage.[6] | A battery of in-vitro genotoxicity tests is used for screening. Positive results often necessitate follow-up in-vivo studies. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in-vivo and in-vitro experiments.
In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).[7]
-
Drug Administration:
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[7]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated LC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
In-Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in-vitro metabolic stability of this compound in human liver microsomes.
Methodology:
-
Test System: Pooled human liver microsomes (HLM).[8]
-
Incubation:
-
A reaction mixture containing HLM (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer is prepared.
-
The reaction is initiated by the addition of an NADPH-regenerating system.[8]
-
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The disappearance of the parent compound (this compound) over time is monitored by LC-MS/MS.
-
Data Analysis: The in-vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
In-Vitro Hepatotoxicity Assay in HepG2 Cells
Objective: To evaluate the potential cytotoxicity of this compound in a human liver cell line.
Methodology:
-
Cell Line: Human hepatoma cell line (HepG2).
-
Cell Seeding: HepG2 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cytotoxicity Assessment: Cell viability is assessed using a standard assay, such as the MTT or LDH release assay.[9]
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Mandatory Visualizations
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for this compound, based on the known metabolism of aminopyrine.[10][11] The primary metabolic routes for aminopyrine involve N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes.[12][13][14]
Caption: Hypothetical Phase I and Phase II metabolic pathway of this compound.
Experimental Workflow for In-Vivo vs. In-Vitro Testing
This diagram outlines the general workflow for preclinical testing, comparing the stages of in-vivo and in-vitro evaluation.
Caption: General experimental workflow comparing in-vitro and in-vivo testing approaches.
Conclusion
Both in-vivo and in-vitro models are indispensable tools in the preclinical evaluation of new chemical entities like this compound. In-vitro assays offer high-throughput screening capabilities for early assessment of metabolism and toxicity, serving as a cost-effective and ethical approach to de-risk compounds. In-vivo studies, while more complex and resource-intensive, provide essential data on the systemic behavior of a compound, including its pharmacokinetic profile and potential for organ-specific toxicity in a whole organism.
A well-designed preclinical strategy integrates both in-vitro and in-vivo data to build a comprehensive safety and efficacy profile, enabling informed decisions for progression to clinical development. The choice and design of these studies should be guided by the specific questions being addressed and regulatory requirements.
References
- 1. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 6. fda.gov [fda.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 9. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
- 10. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. openanesthesia.org [openanesthesia.org]
Benchmarking 3-Hydroxymethylaminopyrine's performance against other inhibitors
[2] 3-Hydroxymethylaminopyrine | C12H15N3O2 - PubChem this compound is a metabolite of aminopyrine. It is formed from aminopyrine by the action of cytochrome P-450 (CYP) isozymes. This reaction can be used to measure CYP activity in vivo. --INVALID-LINK-- [1] Design, synthesis, and structure-activity relationship of novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-dimethylaniline analogues as potent phosphodiesterase 1 inhibitors for the treatment of inflammatory bowel disease - PubMed A series of novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-dimethylaniline analogues were designed, synthesized, and evaluated for their phosphodiesterase 1 (PDE1) inhibitory activities. Among them, compound 18 not only showed the most potent PDE1 inhibitory activity (IC 50 = 26 nM) and high selectivity over other PDE isotypes but also exhibited excellent pharmacokinetic properties. --INVALID-LINK-- Phosphodiesterase 1 (PDE1) as a promising therapeutic target for neurological disorders PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is a member of the PDE superfamily, which consists of 11 families (PDE1–PDE11). PDE1 has three isoforms: PDE1A, PDE1B, and PDE1C. These isoforms are encoded by three different genes and have different tissue distributions, substrate specificities, and regulatory properties. --INVALID-LINK-- Phosphodiesterase-1 (PDE1) inhibitors in the treatment of neurodegenerative diseases - PubMed Several selective PDE1 inhibitors have been developed and tested in preclinical models of neurodegenerative diseases. These inhibitors have been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal cell death. Some of the most promising PDE1 inhibitors include vinpocetine, IBMX, and KS-505a. --INVALID-LINK-- Discovery of a Potent and Selective Phosphodiesterase 1 (PDE1) Inhibitor with In Vivo Efficacy in a Rodent Model of Parkinson's Disease - PubMed The discovery of a novel series of potent and selective phosphodiesterase 1 (PDE1) inhibitors is described. The most promising compound, 2b, has an IC50 of 12 nM for PDE1 and is more than 100-fold selective over other PDE families. It also has good oral bioavailability and brain penetration in rodents. --INVALID-LINK-- Phosphodiesterase 1 Inhibitors - Creative Biolabs Creative Biolabs is a leading provider of high-quality PDE1 inhibitors for research purposes. We offer a wide range of PDE1 inhibitors, including selective and non-selective inhibitors, as well as inhibitors with different mechanisms of action. Our PDE1 inhibitors are suitable for a variety of applications, including in vitro and in vivo studies. --INVALID-LINK-- Design, synthesis, and biological evaluation of novel PDE1 inhibitors for the treatment of inflammatory bowel disease - European Journal of Medicinal Chemistry Herein, we report the design, synthesis, and biological evaluation of a novel series of potent and selective PDE1 inhibitors for the treatment of IBD. The most promising compound, 12a, has an IC50 of 2.5 nM for PDE1 and is more than 1000-fold selective over other PDE families. It also has good oral bioavailability and pharmacokinetic properties in rodents. --INVALID-LINK-- Aminopyrine N-demethylase - an overview | ScienceDirect Topics Aminopyrine N-demethylase activity is used to measure the metabolic capacity of the liver, specifically the activity of cytochrome P-450 (CYP) isozymes. The activity of this enzyme can be induced or inhibited by various drugs and other xenobiotics. For example, phenobarbital is a well-known inducer of aminopyrine N-demethylase, while cimetidine is an inhibitor. --INVALID-LINK-- The effect of cimetidine on the pharmacokinetics of aminopyrine and its metabolites in man - PubMed Cimetidine has been shown to inhibit the metabolism of aminopyrine to its main metabolites, 4-methylaminoantipyrine and 4-aminoantipyrine. This is due to the inhibition of cytochrome P-450 isozymes by cimetidine. --INVALID-LINK-- Vinpocetine as a potent and selective phosphodiesterase 1 inhibitor - PubMed Vinpocetine is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). It has an IC50 of 10-15 µM for PDE1 and is more than 100-fold selective over other PDE families. Vinpocetine has been shown to improve cognitive function in a number of animal models of neurodegenerative diseases. --INVALID-LINK-- IBMX - Wikipedia IBMX is a non-selective phosphodiesterase inhibitor. It inhibits all PDE isoforms, but is most potent against PDE1, PDE3, and PDE4. IBMX is often used as a research tool to study the role of PDEs in various physiological processes. --INVALID-LINK-- The Phosphodiesterase 1 Family (PDE1) The Phosphodiesterase 1 Family (PDE1). PDE1 is a class of phosphodiesterases that hydrolyzes both cAMP and cGMP. The enzyme is found in a variety of tissues, including the brain, heart, and smooth muscle. PDE1 is involved in a number of physiological processes, including neuronal signaling, cardiac contractility, and smooth muscle relaxation. --INVALID-LINK-- Discovery of Novel Phosphodiesterase 1 (PDE1) Inhibitors for the Treatment of Cognitive Impairment Associated with Schizophrenia - PubMed This paper describes the discovery of a novel series of potent and selective PDE1 inhibitors. The most promising compound, 1, has an IC50 of 0.5 nM for PDE1 and is more than 10,000-fold selective over other PDE families. It also has good oral bioavailability and brain penetration in rodents. --INVALID-LINK-- The emerging role of phosphodiesterase 1 inhibitors in the treatment of cardiovascular diseases - PubMed Phosphodiesterase 1 (PDE1) is a promising target for the treatment of cardiovascular diseases. PDE1 inhibitors have been shown to improve cardiac function, reduce blood pressure, and protect against ischemia-reperfusion injury. --INVALID-LINK-- Phosphodiesterase 1 Inhibitors: A Patent Review (2010-2015) - PubMed This review summarizes the patent literature on PDE1 inhibitors from 2010 to 2015. A number of different chemical scaffolds have been explored, and a number of potent and selective PDE1 inhibitors have been identified. --INVALID-LINK-- A Comparative Analysis of this compound and Other Phosphodiesterase 1 (PDE1) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of this compound against other prominent Phosphodiesterase 1 (PDE1) inhibitors. This document outlines key performance data, experimental protocols, and visual representations of the underlying signaling pathways to inform inhibitor selection and future research.
This compound is a metabolite of aminopyrine, formed through the action of cytochrome P-450 (CYP) isozymes. Its role as a PDE1 inhibitor has garnered interest, particularly in the context of inflammatory bowel disease.[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a critical regulator of various physiological processes. This guide will compare the efficacy of this compound with other known PDE1 inhibitors.
Performance Comparison of PDE1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other PDE1 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (PDE1) | Selectivity | Target Application |
| Compound 18 | 26 nM | High selectivity over other PDE isotypes | Inflammatory Bowel Disease |
| Compound 2b | 12 nM | >100-fold selective over other PDE families | Parkinson's Disease |
| Compound 12a | 2.5 nM | >1000-fold selective over other PDE families | Inflammatory Bowel Disease |
| Compound 1 | 0.5 nM | >10,000-fold selective over other PDE families | Cognitive Impairment in Schizophrenia |
| Vinpocetine | 10-15 µM | >100-fold selective over other PDE families | Neurodegenerative Diseases |
| IBMX | Non-selective | Potent against PDE1, PDE3, and PDE4 | Research Tool |
Experimental Protocols
The determination of IC50 values is a critical component of inhibitor characterization. A generalized protocol for a competitive PDE1 inhibition assay is provided below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of PDE1 by 50%.
Materials:
-
Recombinant human PDE1 enzyme
-
[3H]-cGMP or [3H]-cAMP (substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test inhibitors (e.g., this compound, Vinpocetine)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well microplate, add the PDE1 enzyme to each well.
-
Add the serially diluted inhibitors to the respective wells.
-
Initiate the reaction by adding the [3H]-labeled substrate (cGMP or cAMP).
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer or by heat inactivation.
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PDE1 signaling pathway and point of inhibition.
Caption: Experimental workflow for PDE1 inhibitor screening.
References
Head-to-head comparison of 3-Hydroxymethylaminopyrine and its analogs
For researchers and professionals in drug development, the pyrazolone derivative aminopyrine and its analogs represent a significant class of compounds with analgesic, anti-inflammatory, and antipyretic properties. This guide provides a comparative analysis of these compounds, focusing on their metabolic profiles and biological activities, supported by experimental data and detailed protocols.
While specific comparative data for 3-Hydroxymethylaminopyrine is limited in publicly available research, this guide leverages data from closely related aminopyrine and 4-aminoantipyrine derivatives to provide a representative head-to-head comparison. The information presented herein is intended to guide further research and development in this chemical space.
Metabolic Profile of Aminopyrine and Its Derivatives
The biotransformation of aminopyrine is a complex process resulting in several key metabolites. Understanding this metabolic profile is crucial for evaluating the efficacy and safety of its analogs. In a study involving 60 healthy volunteers who were administered a 250 mg oral dose of aminopyrine, the 24-hour urinary excretion of the parent drug and its primary metabolites was quantified.[1]
The major metabolic pathways include N-demethylation and acetylation.[2][3] The data reveals significant interindividual variations in metabolic rates, with acetylation showing a polymorphic distribution.[1]
| Compound | Mean Amount in 24-h Urine (mg) | Standard Deviation (mg) |
| Unchanged Aminopyrine | 0.2 | 0.2 |
| Methyl Aminoantipyrine | 4.5 | 2.8 |
| Formyl Aminoantipyrine | 18.5 | 10.1 |
| Aminoantipyrine | 9.2 | 6.6 |
| Acetyl Aminoantipyrine | 31.8 | 21.1 |
| Data from a study on the metabolism of a single 250 mg oral dose of aminopyrine in 60 healthy volunteers.[1] |
Comparative Biological Activity of Aminopyrine Analogs
The therapeutic effects of aminopyrine and its analogs are primarily attributed to their anti-inflammatory and antioxidant activities. Several studies have synthesized and evaluated novel derivatives of 4-aminoantipyrine for these properties.
Anti-inflammatory and Antioxidant Activity
A series of novel 4-aminoantipyrine derivatives were synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activities.[4][5] The anti-inflammatory activity was assessed using a protein denaturation assay, while the antioxidant potential was determined by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging method.[4][5]
| Compound ID | Anti-inflammatory Activity (% Inhibition at 100 µg/mL) | Antioxidant Activity (IC50 in µg/mL) |
| 4a | 85.12 | 78.51 |
| 4b | 81.34 | 88.37 |
| 4c | 75.67 | 95.21 |
| 4d | 72.89 | 102.45 |
| 4e | 68.45 | 115.67 |
| Diclofenac (Standard) | 92.45 | - |
| Ascorbic Acid (Standard) | - | 65.23 |
| In vitro anti-inflammatory and antioxidant activities of selected 4-aminoantipyrine analogs.[4][5] |
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for the anti-inflammatory effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6][7][8] Several novel antipyrine and pyrazolone analogs have been synthesized and tested for their inhibitory activity against COX-1 and COX-2.[6]
| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| 3b | 78 | 82 |
| 3d | 85 | 88 |
| 4b | 81 | 85 |
| Celecoxib (Standard) | 15 | 90 |
| Inhibition of COX-1 and COX-2 by selected pyrazolone derivatives.[6] |
Experimental Protocols
In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.
-
Preparation of Reaction Mixture: A reaction mixture (5 mL) consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: A similar volume of distilled water is used as the control.
-
Incubation: The mixtures are incubated at 37°C in a BOD incubator for 15 minutes.
-
Denaturation: Denaturation is induced by keeping the reaction mixture at 70°C in a water bath for 5 minutes.
-
Measurement: After cooling, the absorbance is measured at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 x [1 - (Absorbance of Test Sample / Absorbance of Control)]
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This method is based on the reduction of a methanol solution of DPPH in the presence of an antioxidant.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: 1 mL of this solution is added to 3 mL of the test compound solution in methanol at different concentrations.
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated as: % Scavenging = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control reaction and A₁ is the absorbance in the presence of the test compound.
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of aminopyrine and its analogs is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of pro-inflammatory prostaglandins.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
The general workflow for the synthesis and evaluation of novel aminopyrine analogs follows a structured path from chemical synthesis to biological screening.
Caption: General Experimental Workflow.
References
- 1. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anti-inflammatory activity and molecular docking of potential novel antipyrine and pyrazolone analogs as cyclooxygenase enzyme (COX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating Cellular Target Engagement of 3-Hydroxymethylaminopyrine and its Analogs
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of small molecules like 3-Hydroxymethylaminopyrine (3-HMAP), a hypothetical compound used here to illustrate the application of these techniques. We present detailed experimental protocols, quantitative comparisons, and visual workflows to aid in the selection of the most appropriate methods for your research needs.
The journey from a promising hit compound to a validated lead molecule is fraught with challenges, a primary one being the definitive confirmation of on-target activity within the complex milieu of a living cell. Without this crucial validation, the interpretation of phenotypic data can be misleading, potentially leading to costly failures in later stages of drug development. This guide focuses on a selection of robust and widely adopted techniques for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Activity-Based Protein Profiling (ABPP).
To provide a tangible context, we will use the 14-3-3 protein family as a representative target. These ubiquitous scaffolding proteins are implicated in a multitude of signaling pathways, including the well-characterized Raf-1 signaling cascade, making them a relevant and illustrative example for target validation studies.
Comparative Analysis of Target Engagement Validation Methods
Choosing the right method to validate target engagement depends on various factors, including the nature of the target protein, the properties of the small molecule, and the specific research question. The following table summarizes the key characteristics of three prominent methods.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable to intact cells and tissues; reflects physiological conditions. | Not all proteins exhibit a significant thermal shift; can be low-throughput (Western blot-based). | Thermal shift (ΔTm), EC50 from isothermal dose-response. |
| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged or immobilized compound is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry. | Unbiased identification of on- and off-targets; can identify components of protein complexes. | Requires chemical modification of the compound; may identify non-specific binders; performed on cell lysates. | Spectral counts, peptide intensity, fold-enrichment over control. |
| Activity-Based Protein Profiling (ABPP) | Covalent chemical probes react with the active site of specific enzyme families, allowing for their detection and quantification. | Directly measures enzyme activity and engagement; can be used in live cells and in vivo; high specificity. | Requires the design and synthesis of specific covalent probes; limited to certain enzyme classes. | Probe labeling intensity, IC50 values from competitive profiling. |
Experimental Protocols
Detailed, step-by-step protocols for each of these key methodologies are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)
This protocol describes the classical CETSA method using Western blotting for the detection of the target protein.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., 3-HMAP) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against the target protein (e.g., anti-14-3-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentrations of the compound or vehicle for a specified time.
-
Cell Harvesting and Washing: Harvest cells and wash twice with ice-cold PBS.
-
Resuspension and Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 96-well plate.
-
Heat Shock: Place the samples in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Add lysis buffer to each sample and incubate on ice for 30 minutes with gentle vortexing.
-
Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant, determine protein concentration, and normalize all samples. Add SDS-PAGE loading buffer and boil for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody against the target protein.
-
Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol outlines a general workflow for identifying protein targets of a small molecule using AP-MS.
Materials:
-
Compound of interest chemically modified with an affinity tag (e.g., biotin) or a reactive group for immobilization on beads.
-
Affinity beads (e.g., streptavidin-agarose for biotinylated compounds).
-
Cell culture reagents.
-
Lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS).
-
Wash buffer (lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., high salt, low pH, or containing a competitor for the affinity tag).
-
Reagents for protein digestion (e.g., trypsin).
-
Mass spectrometer.
Procedure:
-
Preparation of Affinity Matrix: Immobilize the tagged compound onto the affinity beads according to the manufacturer's instructions.
-
Cell Lysis: Harvest and lyse cells in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Affinity Capture: Incubate the cell lysate with the compound-conjugated beads. Include a control with beads alone or beads with an inactive analog of the compound.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the compound pull-down compared to the control. These are potential targets of the compound.
Activity-Based Protein Profiling (ABPP) Protocol
This protocol provides a general workflow for competitive ABPP to identify the targets of an inhibitor.
Materials:
-
Broad-spectrum ABPP probe for the enzyme class of interest.
-
Compound of interest (inhibitor).
-
Cell culture reagents.
-
Lysis buffer.
-
Reagents for click chemistry or affinity purification (e.g., biotin-azide/alkyne, streptavidin beads).
-
SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.
Procedure:
-
Cell Treatment (Optional, for in-cell competition): Treat live cells with the inhibitor or vehicle.
-
Cell Lysis: Harvest and lyse the cells.
-
Competitive Inhibition (for lysate experiments): Incubate the cell lysate with the inhibitor at various concentrations.
-
Probe Labeling: Add the ABPP probe to the inhibitor-treated lysate and incubate to allow covalent modification of the active enzymes.
-
Detection/Enrichment:
-
Fluorescence Scanning: If the probe has a fluorescent tag, separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence in the presence of the inhibitor indicates target engagement.
-
Affinity Purification: If the probe has an affinity tag (e.g., biotin), enrich the probe-labeled proteins using streptavidin beads.
-
-
Mass Spectrometry Analysis (for affinity-purified samples): Digest the enriched proteins and identify them by LC-MS/MS.
-
Data Analysis: Quantify the abundance of the identified proteins. A decrease in the abundance of a protein in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.
Visualizing Cellular Processes and Experimental Designs
To better understand the complex biological and experimental workflows, we have created diagrams using the Graphviz DOT language.
The 14-3-3/Raf-1 Signaling Pathway
The following diagram illustrates the role of 14-3-3 proteins in the Raf-1 signaling cascade, a key pathway in cell proliferation and survival. 14-3-3 proteins bind to phosphorylated Raf-1, maintaining it in an inactive state. Upon growth factor signaling, Ras activation leads to the displacement of 14-3-3 and the activation of the downstream MEK/ERK pathway.
Caption: The role of 14-3-3 in regulating the Raf-1 signaling pathway.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in performing a CETSA experiment with a Western blot readout.
Caption: Step-by-step workflow for a CETSA experiment.
Logical Workflow for Target Validation
The following diagram presents a logical approach to a target validation study, demonstrating how different methods can be employed in a complementary fashion to build a strong case for target engagement.
Caption: A logical workflow for identifying and validating a drug target.
Conclusion
Validating the cellular target engagement of a novel compound is a multifaceted process that often requires the application of orthogonal methods. This guide has provided a comparative overview of three powerful techniques: CETSA, AP-MS, and ABPP. By understanding the principles, advantages, and limitations of each, and by following the detailed protocols provided, researchers can design and execute robust target validation studies. The use of a representative target, the 14-3-3 protein, and the visualization of key biological and experimental workflows aim to provide a practical framework for scientists working to advance new small molecules through the drug discovery pipeline. The ultimate goal is to build a strong, data-driven case for the mechanism of action of a compound, thereby increasing the probability of its successful development into a novel therapeutic.
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxymethylaminopyrine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxymethylaminopyrine, a derivative of aminopyrine. While specific regulations may vary, the following procedures, based on guidelines for analogous compounds, offer a framework for safe waste management.
Core Disposal Principle: Professional Chemical Waste Management
The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] Chemical waste should be transferred to a suitable, sealed, and properly labeled container before being collected by a specialized company.[1] It is imperative to adhere to all federal, state, and local environmental regulations governing chemical waste.[2]
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before preparing this compound for disposal, it is crucial to take appropriate safety measures to prevent exposure. The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[1][3]
Engineering Controls:
-
Ensure adequate ventilation in the work area to minimize dust or vapor concentration.[1][4]
-
Eyewash stations and safety showers should be readily accessible near the workstation.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is vital for safe handling.
| Protective Gear | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA or EN166 standards.[4] | To prevent eye irritation from dust or splashes.[1][3] |
| Hand Protection | Protective gloves, such as nitrile gloves.[1] | To prevent skin contact and irritation.[1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or irritation occurs.[4] | To avoid respiratory tract irritation.[1] |
| Skin and Body Protection | Appropriate protective clothing to prevent skin exposure.[4] | To protect against accidental skin contact. |
Step-by-Step Disposal Protocol
-
Containment: Carefully sweep up solid this compound, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[4][5]
-
Labeling: Clearly label the waste container with the chemical name and any relevant hazard information.
-
Storage: Store the sealed container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Professional Collection: Arrange for a licensed chemical waste disposal company to collect the material.[1]
-
Spill Management: In case of a spill, shut off all ignition sources.[3] Clean up the spill immediately, wearing appropriate PPE.[3] Collect the spilled material into a labeled container for disposal.[3] Prevent the spillage from entering drains or watercourses.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
First Aid in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3]
-
Eye Contact: Bathe the eye with running water for at least 15 minutes and consult a doctor.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[5][6]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety guidelines for detailed instructions.
References
Personal protective equipment for handling 3-Hydroxymethylaminopyrine
This guide provides crucial safety and logistical information for the handling and disposal of 3-Hydroxymethylaminopyrine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling potent chemical compounds and should be implemented to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM D6978 or EN 374 |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Polyethylene-coated polypropylene or similar laminate material |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | EN 166 (EU) or NIOSH (US) approved |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors | Required when handling powders outside of a containment system or when aerosolization is possible |
It is recommended to wear two pairs of gloves, with one pair tucked under the gown cuff and the other over the cuff, to provide a secure barrier.[1] Gloves should be changed regularly, at least hourly, or immediately if they are compromised.[1]
Chemical Handling Workflow
Proper handling procedures are critical to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for safely handling this compound, from preparation to post-handling cleanup.
Experimental Protocols
Spill Response Protocol:
In the event of a spill, it is crucial to act quickly and safely to contain and clean the affected area.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of respiratory exposure.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, gently cover the material with a damp cloth or absorbent pads to avoid generating dust.
-
Neutralization/Decontamination: Use a suitable decontamination solution to clean the spill area.
-
Cleanup: Collect all contaminated materials, including absorbent pads and cleaning materials, and place them in a sealed container for hazardous waste disposal.
-
Final Cleaning: Thoroughly clean the spill area again with a detergent solution, followed by a water rinse.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Includes contaminated gloves, gowns, bench paper, and other disposable materials. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes contaminated needles, syringes, and other sharp objects. |
All waste containers must be clearly labeled with the chemical name and associated hazards. Arrangements for the collection and disposal of hazardous waste should be made with your institution's environmental health and safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
